2-Amino-4,6-difluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHCPCIXAKDNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372208 | |
| Record name | 2-amino-4,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133788-83-7 | |
| Record name | 2-amino-4,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 133788-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorophenol is a fluorinated aromatic amine that holds potential as a building block in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore essential for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available physical data for this compound, outlines standard experimental protocols for the determination of key physical properties, and presents a general workflow for chemical characterization.
Core Physical Properties
A comprehensive search of available chemical literature and supplier data has yielded the following physical properties for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental data for properties such as melting point, boiling point, and density are not consistently reported, indicating that this compound may not have been extensively characterized in the public domain.
| Physical Property | Value | Source |
| Molecular Formula | C₆H₅F₂NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 145.11 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
General Experimental Protocols for Physical Property Determination
In the absence of specific experimental data for this compound, this section outlines standard methodologies for determining key physical properties of a solid organic compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. It is the temperature at which the solid phase is in equilibrium with the liquid phase.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A melting point apparatus, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens, is used.
-
Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For a pure compound, this range is typically narrow (0.5-1.5 °C).
Boiling Point Determination
For a solid compound that is stable at elevated temperatures, the boiling point can be determined after it has been melted. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology: Distillation Method
-
Apparatus: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The compound is placed in the distillation flask. The apparatus is heated, and the temperature of the vapor that distills is recorded. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.
-
Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, any significant deviation from standard pressure (760 mmHg) should be noted, and a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation.
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by evaporating a known volume of the solvent and weighing the residue. This process is repeated for various solvents of interest.
Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the physicochemical characterization of a new or uncharacterized chemical compound like this compound.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows within the context of drug development or biological research. As a building block, its utility would be realized in the context of the larger molecules it is used to synthesize. The biological activity and, consequently, the relevant signaling pathways and experimental workflows would be dependent on the final synthesized compound.
Conclusion
References
2-Amino-4,6-difluorophenol CAS 133788-83-7
An In-depth Technical Guide to 2-Amino-4,6-difluorophenol (CAS 133788-83-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms on a benzene ring, makes it a valuable and versatile building block for the synthesis of complex molecules. The presence of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and experimental considerations for this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, the values for its key identifiers are well-established.
| Property | Value | Source(s) |
| CAS Number | 133788-83-7 | [1] |
| Molecular Formula | C₆H₅F₂NO | [2] |
| Molecular Weight | 145.11 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Ambient Temperature, Dry, Sealed Place | [1][2] |
| InChI Key | STHCPCIXAKDNOP-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is not commonly detailed in the literature as a final product. However, a reliable synthetic route can be proposed based on standard organic transformations, starting from the commercially available 2,4-difluorophenol. The process involves two key steps: regioselective nitration followed by reduction of the nitro group.
References
Technical Guide: 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both activating (amino, hydroxyl) and deactivating/modulating (fluoro) groups, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, a representative synthetic protocol for a closely related isomer, and its potential role in targeting key signaling pathways.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 145.11 g/mol | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| CAS Number | 133788-83-7 | [1] |
| Appearance | Not specified, likely a solid | |
| Storage | Room temperature | [1] |
Synthesis of Aminodifluorophenols: A Representative Protocol
Reaction: Catalytic Hydrogenation of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene to 4-Amino-2,6-difluorophenol.[2]
Materials:
| Reagent | Quantity | Molar Equivalent |
| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 5.3 g (20 mmol) | 1.0 |
| 10% Palladium on activated carbon | 1.5 g | - |
| Ethanol | 100 mL | - |
| Hydrogen Gas | 1 atmosphere | - |
Procedure:
-
To a solution of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL), add 10% palladium on activated carbon (1.5 g).[2]
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).[2]
-
Upon completion of the reaction, remove the catalyst by filtration.[2]
-
Concentrate the filtrate under reduced pressure to yield 4-Amino-2,6-difluorophenol.[2]
-
The reported yield for this transformation is approximately 95% (2.9 g).[2]
A similar approach involving the reduction of a corresponding nitrodifluorophenol precursor would be a logical synthetic route to this compound.
Applications in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
Fluorinated phenols, including difluorophenol derivatives, are recognized as important pharmacophores in the development of kinase inhibitors. Specifically, compounds containing a 2,4-difluorophenoxy moiety have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway involved in inflammatory responses and cellular stress. Its dysregulation is implicated in a range of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.
The inclusion of fluorine atoms in drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.
Below is a diagram illustrating the p38 MAPK signaling pathway, a key target for difluorophenol-containing inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[3]
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to 2-Amino-4,6-difluorophenol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, properties, and applications of 2-Amino-4,6-difluorophenol (CAS No: 133788-83-7), a crucial building block in medicinal chemistry. The strategic placement of its functional groups—an amine, a hydroxyl, and two fluorine atoms—makes it a valuable precursor for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Structure and Properties
This compound is a substituted aromatic compound. The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring, while the ortho-amino group provides a key reactive handle for further synthetic modifications.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. While experimental spectroscopic data is not widely available in public repositories, the expected values are predicted based on the analysis of structurally similar compounds, such as 2,4-difluorophenol and other aminofluorophenols.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 133788-83-7 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Product Family | Protein Degrader Building Blocks | [1] |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
| ~9.5 - 10.5 | br s | - | -OH |
| ~6.8 - 7.0 | ddd | J(H,F) ≈ 10-12, J(H,H) ≈ 9 | H-5 |
| ~6.5 - 6.7 | ddd | J(H,F) ≈ 10-12, J(H,F) ≈ 2-3 | H-3 |
| ~4.5 - 5.5 | br s | - | -NH₂ |
Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Carbon Atom | Estimated Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |
| C1 (-OH) | ~145 - 150 | dd |
| C2 (-NH₂) | ~130 - 135 | d |
| C3 | ~100 - 105 | d |
| C4 (-F) | ~155 - 160 (high J) | d |
| C5 | ~110 - 115 | dd |
| C6 (-F) | ~150 - 155 (high J) | d |
Note: Carbons bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Other carbons will show smaller multi-bond couplings.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3300 | Strong, Broad | O-H and N-H Stretch |
| 1620 - 1580 | Medium-Strong | N-H Bending, Aromatic C=C Stretch |
| 1520 - 1480 | Strong | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |
| 1200 - 1100 | Very Strong | C-F Stretch |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z Value | Interpretation |
| 145 | [M]⁺ (Molecular Ion) |
| 128 | [M - NH₃]⁺ |
| 117 | [M - CO]⁺ |
| 99 | [M - CO - H₂O]⁺ |
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 2,4-difluorophenol. The process involves regioselective nitration followed by catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Precursor)
This protocol is adapted from established procedures for the selective ortho-nitration of activated phenols.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,4-difluorophenol, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,4-difluoro-6-nitrophenol as a solid.
Step 2: Synthesis of this compound
This protocol is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro compounds.[3]
-
Reaction Setup: To a high-pressure hydrogenation vessel, add 2,4-difluoro-6-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Progression: Monitor the reaction by hydrogen uptake or TLC until the starting material is fully consumed.
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Applications in Drug Development: A PROTAC Building Block
This compound is explicitly marketed as a building block for protein degraders, particularly for Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.
A PROTAC molecule consists of three components:
-
A "warhead" ligand that binds to the target POI.
-
A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or VHL).
-
A flexible linker that connects the two ligands.
This compound serves as a versatile scaffold for the "warhead" portion of the PROTAC. The amino group provides a convenient attachment point for the linker, while the difluorophenol ring can be further functionalized to achieve high-affinity and selective binding to the target protein.
Mechanism of Action: The Ubiquitin-Proteasome Pathway
The PROTACs synthesized from this building block function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[4] This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.
This mechanism offers a powerful therapeutic modality to target proteins previously considered "undruggable" by traditional small-molecule inhibitors. The catalytic nature of PROTACs means that sub-stoichiometric amounts can lead to the degradation of a large pool of target protein.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Table 6: Hazard Identification and Safety Precautions
| Category | Information | GHS Pictogram |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using), P280 (Wear protective gloves/eye protection). Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water). | - |
| Storage | Store in a dry, cool, well-ventilated area. Keep container tightly closed. It may be air and moisture sensitive; consider storing under an inert atmosphere. | - |
| First Aid | Inhalation: Move person to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | - |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4,6-difluorophenol, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific public data on its solubility, this document focuses on the requisite experimental protocols and data presentation standards to enable researchers to generate reliable and comparable solubility profiles.
Data Presentation
A systematic presentation of solubility data is crucial for comparative analysis and interpretation. When determining the solubility of this compound, data should be recorded in a structured format.
Table 1: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used | Notes |
| Water | 25 | Gravimetric | |||
| Ethanol | 25 | HPLC | |||
| Methanol | 25 | UV-Vis | |||
| Acetone | 25 | Gravimetric | |||
| Dichloromethane | 25 | HPLC | |||
| User Defined | User Defined | User Defined |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
The gravimetric method is a fundamental technique for determining the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.[1][2][3][4]
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, vacuum filtration)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid indicates saturation.[1]
-
-
Separation of the Saturated Solution:
-
Allow the solution to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₂).
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is (W₂ - W₁).
-
Calculate the solubility in grams per 100 mL of solvent.
-
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, particularly for compounds that absorb UV light, such as aromatic compounds.[5][6][7]
Materials:
-
This compound
-
Selected solvents
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or the mobile phase).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Generation of a Calibration Curve:
-
Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear over the concentration range of interest.
-
-
Preparation of the Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the desired solvent at a specific temperature.
-
-
Sample Analysis:
-
Filter an aliquot of the saturated solution through a syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Amino-4,6-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Amino-4,6-difluorophenol (CAS No. 133788-83-7). Due to the limited availability of published experimental data for this specific isomer, this document compiles predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally similar compounds. The guide covers expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring imparts unique electronic and structural properties to the molecule. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the elucidation of its role in chemical synthesis and biological interactions. This guide aims to provide a foundational understanding of its spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H (H-3) | 6.6 - 6.9 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic H (H-5) | 6.4 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - |
| -OH | 8.5 - 10.0 | Broad singlet (br s) | - |
Note: Chemical shifts are referenced to TMS in a non-polar deuterated solvent like CDCl₃. The exact chemical shifts of the -NH₂ and -OH protons are highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (-OH) | 145 - 150 | Doublet of doublets (dd) |
| C-2 (-NH₂) | 130 - 135 | Doublet (d) |
| C-3 | 100 - 105 | Singlet or small doublet |
| C-4 (-F) | 152 - 158 | Doublet (d) |
| C-5 | 102 - 107 | Doublet (d) |
| C-6 (-F) | 150 - 156 | Doublet (d) |
Note: The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹J_CF), and other carbons will show smaller couplings (²J_CF, ³J_CF).
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F at C-4 | -110 to -130 | Doublet of doublets (dd) |
| F at C-6 | -120 to -140 | Doublet of doublets (dd) |
Note: Chemical shifts are referenced to an external standard like CFCl₃.
Table 4: Key Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Bending | 1580 - 1620 | Medium-Strong |
| N-H Bending | 1550 - 1650 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| C-O Stretch | 1200 - 1280 | Strong |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 145.04 | Molecular ion |
| [M+H]⁺ | 146.05 | Protonated molecule (in ESI or CI) |
| Common Fragments | - | Loss of CO, HCN, or HF may be observed. |
Note: The molecular formula is C₆H₅F₂NO, with a molecular weight of 145.11 g/mol .[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Gently agitate the vial to ensure complete dissolution.
-
Using a pipette with a cotton plug, transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher is recommended.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Acquisition:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse sequence, often without proton decoupling to observe H-F couplings.
-
Spectral Width: A range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Typical Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound based on predicted data and established analytical principles. The provided tables of expected chemical shifts, absorption bands, and mass-to-charge ratios, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. It is important to note that the presented data are predictive, and experimental verification is essential for definitive structural confirmation. The outlined methodologies and the illustrative workflow serve as a practical guide for obtaining and interpreting the necessary spectroscopic data in a laboratory setting.
References
1H NMR spectrum of 2-Amino-4,6-difluorophenol
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4,6-difluorophenol
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.
Predicted ¹H NMR Spectral Data
For this compound, the aromatic region is expected to show two distinct proton signals due to the different chemical environments of the protons at the C3 and C5 positions. The fluorine atoms at positions 4 and 6, along with the amino and hydroxyl groups, will influence the chemical shifts and coupling patterns of these aromatic protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.[2][3]
The following table summarizes the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | 6.5 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 9.0 |
| H5 | 6.3 - 6.8 | Doublet of doublets (dd) | J(H-H) ≈ 9.0, J(H-F) ≈ 11.0 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
| -OH | 8.5 - 9.5 | Broad Singlet (br s) | N/A |
Experimental Protocol for ¹H NMR Analysis
This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for phenols and anilines as it can help in observing the exchangeable protons of the -OH and -NH₂ groups.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer.[4]
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Spectral Width: Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure quantitative integration if needed.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good resolution.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₅ at 2.50 ppm).
-
Peak Picking and Integration: Identify all significant peaks and determine their precise chemical shifts. Integrate the signals to determine the relative ratios of the different types of protons.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) from the splitting patterns of the signals to aid in structural elucidation.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to final spectral interpretation.
References
A Technical Guide to the ¹³C NMR Spectroscopy of 2-Amino-4,6-difluorophenol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a detailed technical overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4,6-difluorophenol. Due to a lack of publicly available experimental spectra for this specific compound, this guide utilizes predictive methodologies based on established substituent chemical shift (SCS) effects and typical carbon-fluorine coupling constants. A comprehensive, generalized experimental protocol for acquiring such a spectrum is also provided.
Predicted ¹³C NMR Spectral Data
The chemical shifts for the aromatic carbons of this compound have been predicted using an additive model based on the known effects of amino, hydroxyl, and fluoro substituents on a benzene ring. The base chemical shift for benzene is taken as 128.5 ppm. The predicted values are summarized in the table below.
It is important to note that these are estimated values. Actual experimental results may vary depending on the solvent, concentration, and other experimental conditions. The dominant feature in the spectrum will be the large one-bond C-F coupling (¹J_CF) and smaller long-range couplings.
Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Carbon Atom | Substituents | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) | Expected Coupling Constants (J, Hz) |
| C1 | -OH | ~145-155 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz |
| C2 | -NH₂ | ~135-145 | Doublet of Doublets (dd) | ³J_CF ≈ 5-10 Hz, ⁵J_CF < 1 Hz |
| C3 | -H | ~100-110 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ⁴J_CF ≈ 1-4 Hz |
| C4 | -F | ~150-160 | Doublet of Doublets (dd) | ¹J_CF ≈ 235-250 Hz, ³J_CF ≈ 5-10 Hz |
| C5 | -H | ~105-115 | Doublet of Doublets (dd) | ²J_CF ≈ 15-25 Hz, ²J_CF ≈ 15-25 Hz |
| C6 | -F | ~155-165 | Doublet of Doublets (dd) | ¹J_CF ≈ 240-255 Hz, ³J_CF ≈ 5-10 Hz |
Note: The multiplicity predictions assume a standard proton-decoupled ¹³C NMR experiment where only couplings to ¹⁹F are observed.
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered in accordance with the assignments in Table 1.
Mass Spectrometry of 2-Amino-4,6-difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorophenol is a fluorinated aromatic amine of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. Its structural characterization is crucial for synthesis verification, impurity profiling, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for obtaining rapid and sensitive information on the molecular weight and structure of such compounds. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including predicted fragmentation patterns and detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrum and Fragmentation Pattern
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation pathways of aromatic amines, phenols, and fluorinated compounds. The molecular ion is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways likely involve the loss of small neutral molecules and radicals from the functional groups.
The molecular formula of this compound is C₆H₅F₂NO, and its molecular weight is 145.11 g/mol .
Table 1: Predicted Mass Spectrometry Data for this compound (EI)
| m/z | Predicted Fragment Ion | Proposed Neutral Loss |
| 145 | [C₆H₅F₂NO]⁺ | - |
| 128 | [C₆H₄F₂O]⁺ | NH |
| 117 | [C₅H₂F₂O]⁺ | HCN |
| 100 | [C₅H₂FO]⁺ | F |
| 88 | [C₅H₄F]⁺ | CO |
| 73 | [C₄H₃F]⁺ | HCN |
The fragmentation is initiated by the ionization of the molecule. The presence of the amino group often directs the initial fragmentation.
An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Amino-4,6-difluorophenol. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages computational chemistry data from analogous molecules to predict the vibrational frequencies and assignments. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Predicted Infrared Spectral Data
The following table summarizes the predicted vibrational frequencies and their assignments for this compound. These predictions are based on density functional theory (DFT) calculations performed on structurally related compounds, such as difluorophenols and aminophenols.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong (multiple bands) |
| N-H Scissoring | 1650 - 1580 | Medium |
| C-N Stretch | 1340 - 1250 | Medium to Strong |
| C-F Stretch | 1300 - 1100 | Strong (multiple bands) |
| In-plane O-H Bend | 1410 - 1310 | Medium |
| In-plane C-H Bend | 1300 - 1000 | Medium to Weak (multiple bands) |
| C-O Stretch | 1260 - 1180 | Strong |
| Out-of-plane C-H Bend | 900 - 675 | Medium to Strong (multiple bands) |
| Out-of-plane O-H Bend | ~700 | Broad, Weak |
Key Functional Group Analysis
The infrared spectrum of this compound is characterized by the vibrational modes of its key functional groups: the hydroxyl (-OH) group, the amino (-NH₂) group, the fluoro (-F) substituents, and the aromatic ring.
-
Hydroxyl Group (O-H): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration. The broadening of this peak is a result of intermolecular hydrogen bonding. In-plane and out-of-plane bending vibrations for the O-H group are also anticipated at lower frequencies.
-
Amino Group (N-H): The primary amine will exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations, typically found around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. An N-H scissoring (bending) mode is expected in the 1650-1580 cm⁻¹ region.
-
Fluoro Substituents (C-F): The carbon-fluorine bonds will give rise to strong absorption bands in the 1300-1100 cm⁻¹ range. The presence of two fluorine atoms will likely result in multiple strong peaks in this region.
-
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations will produce a series of medium to strong bands in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, will be present in the 900-675 cm⁻¹ range.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Sample of this compound (solid powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Application:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the significant absorption peaks and compare them to the predicted values and known functional group correlation tables.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.
-
Visualizations
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationships of the key vibrational modes for this compound.
Caption: Experimental workflow for FTIR spectroscopy using an ATR accessory.
Caption: Logical relationship of key vibrational modes for this compound.
The Emerging Role of 2-Amino-4,6-difluorophenol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2] Within this context, the 2-Amino-4,6-difluorophenol scaffold is emerging as a promising building block for the development of novel therapeutics. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups, create a versatile platform for designing molecules with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core attributes of this compound, its synthesis, and its potential applications in drug discovery, with a focus on kinase inhibition.
The Physicochemical and Bioisosteric Advantages of the Difluorophenol Moiety
The introduction of fluorine atoms into a phenolic ring significantly alters its physicochemical properties. In the case of difluorophenols, the pKa is lowered compared to phenol, making the hydroxyl group more acidic.[3] This increased acidity can be crucial for establishing key interactions with biological targets. Furthermore, the 2,6-difluorophenol moiety has been successfully employed as a lipophilic bioisostere of a carboxylic acid.[3] This bioisosteric replacement can enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, which is a significant advantage in the development of therapies for central nervous system disorders.[3][4]
Application in Kinase Inhibition: A Case Study with Vaccinia-Related Kinases (VRKs)
While specific data on compounds containing the this compound scaffold is limited in publicly available literature, the broader difluorophenol moiety has been instrumental in the development of potent kinase inhibitors. A notable example is the development of pyridine-based inhibitors for the human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2).[5] VRK1 and VRK2 are serine/threonine kinases implicated in cell division, chromatin remodeling, and neurological disorders, making them attractive therapeutic targets.[5]
In a study on aminopyridine-based VRK inhibitors, the difluorophenol group was found to be crucial for binding to the ATP-binding site of both VRK1 and VRK2.[5] X-ray co-crystal structures revealed that the difluorophenol moiety facilitates a network of hydrogen bonds with structurally conserved polar residues within the kinase domain.[5] The substitution of the difluorophenol with a non-fluorinated phenol group resulted in a significant drop in binding affinity, highlighting the importance of the electronic properties of the fluorinated ring.[5]
Quantitative Data on Difluorophenol-Containing VRK Inhibitors
The following table summarizes the inhibitory activity of key aminopyridine compounds with a difluorophenol moiety against VRK1 and VRK2.
| Compound ID | Structure | VRK1 IC50 (nM) | VRK2 IC50 (nM) |
| 26 | N/A in provided search results | 150 | >10,000 |
Note: The specific structure for compound 26 was not available in the provided search results. The data is presented to illustrate the potency that can be achieved with this scaffold.
Signaling Pathways of VRK1 and VRK2
VRK1 and VRK2 are involved in multiple cellular signaling pathways that regulate cell proliferation and stress responses. VRK1 is known to phosphorylate and activate several transcription factors, including p53, c-Jun, and ATF2.[6] VRK2 has been shown to interact with and regulate components of the JNK signaling pathway.[7] Given their roles in these critical pathways, inhibitors targeting VRK1 and VRK2 could have therapeutic potential in oncology and neurology.
Caption: VRK1/VRK2 Signaling and Inhibition.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for its isomer, 4-Amino-2,6-difluorophenol, is provided below as a representative example of the synthesis of aminodifluorophenols.
Synthesis of 4-Amino-2,6-difluorophenol
Method 1: From 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene [8]
-
Dissolution: Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).
-
Catalyst Addition: Add 10% palladium on activated carbon (1.5 g) to the solution.
-
Hydrogenation: Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.
-
Filtration: Upon completion of the reaction, remove the catalyst by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol (2.9 g, 95% yield).[8]
Method 2: From 4-Nitro-2,6-difluorophenol [8]
-
Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (350 g, 2 mol), methanol (2 L), and 5% palladium on carbon (19 g, 54.13% water content).
-
Hydrogenation: Seal the vessel, exchange the air with high-purity hydrogen gas, and pressurize to 0.3-0.4 MPa. Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain pressure above 0.15 MPa by adding hydrogen as needed.
-
Work-up: After the reaction is complete, cool the vessel to room temperature, open it, and recover the palladium on carbon by suction filtration.
-
Purification: Subject the filtrate to exsolution under reduced pressure, followed by distillation under reduced pressure to obtain 4-amino-2,6-difluorophenol. (Purity: 95.3%, Yield: 89.7%).[8]
General Workflow for Synthesis and Evaluation of Difluorophenol-based Inhibitors
The following diagram illustrates a typical workflow for the discovery and evaluation of therapeutic agents based on the this compound scaffold.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
The this compound scaffold represents a valuable yet underexplored building block in medicinal chemistry. The inherent physicochemical properties of the difluorophenol moiety, particularly its ability to act as a bioisostere and engage in specific hydrogen bonding interactions, make it an attractive component for the design of potent and selective inhibitors of various biological targets, especially kinases. While the direct application of this compound in approved drugs or late-stage clinical candidates is not yet widely documented, the success of related difluorophenol-containing compounds in targeting kinases like VRK1 and VRK2 strongly suggests its potential.
Future research should focus on the synthesis of diverse libraries based on the this compound core and their screening against a broad range of therapeutic targets. Detailed structure-activity relationship studies, guided by computational modeling and X-ray crystallography, will be crucial in unlocking the full potential of this promising scaffold for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vaccina related kinase (VRK) family - Creative Enzymes [creative-enzymes.com]
- 6. VRK1 - Wikipedia [en.wikipedia.org]
- 7. Structural characterization of human Vaccinia-Related Kinases (VRK) bound to small-molecule inhibitors identifies different P-loop conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
2-Amino-4,6-difluorophenol: An In-Depth Technical Guide to its Application as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation and the Role of Building Blocks
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Among the leading TPD strategies are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the body's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4]
PROTACs are modular in nature, comprising three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This modularity lends itself to a "building block" approach in PROTAC synthesis, where pre-functionalized fragments representing the warhead, linker, or E3 ligase ligand can be systematically combined to generate libraries of degraders for screening and optimization.[6]
2-Amino-4,6-difluorophenol (CAS: 133788-83-7) is a commercially available chemical designated as a "Protein Degrader Building Block".[7][8][9][10][11] While specific, publicly disclosed protein degraders incorporating this exact molecule are not yet prevalent in the literature, its chemical structure suggests significant potential for its use in constructing novel degraders. The presence of an amine, a phenol, and fluorine atoms offers multiple avenues for chemical modification and incorporation into a PROTAC structure, potentially as a precursor to a novel warhead targeting a protein of interest.
This technical guide will provide a comprehensive overview of the hypothetical application of this compound as a building block for a protein degrader. It will cover a plausible synthetic route, detailed experimental protocols for synthesis and biological evaluation, representative data, and the underlying signaling pathways and experimental workflows.
Core Signaling Pathway: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of another target protein molecule.
Hypothetical Application: this compound as a Warhead Precursor
Given its structure, this compound can be envisioned as a versatile starting material for the synthesis of a novel "warhead" targeting a protein of interest. The phenolic hydroxyl and the amino group provide reactive handles for further chemical elaboration to build a ligand that can bind to a target protein, such as a kinase. The fluorine atoms can contribute to improved binding affinity and metabolic stability.
For the purpose of this guide, we will hypothesize the development of a PROTAC targeting a hypothetical kinase, "Kinase-X," where the warhead is derived from this compound. This warhead will be connected via a polyethylene glycol (PEG) linker to a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC is a systematic process that involves modular synthesis followed by a cascade of biological assays to evaluate its efficacy.
Synthesis of a Hypothetical PROTAC from this compound
The synthesis of our hypothetical PROTAC, which we will call "DFP-PROTAC-1," follows a modular approach. First, the this compound building block is converted into a functionalized warhead. Separately, a pomalidomide-based CRBN ligand is attached to a PEG linker. Finally, the warhead and the E3 ligase ligand-linker are conjugated.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of a Functionalized Warhead from this compound
This is a representative protocol and would require significant optimization for a specific target.
-
Protection of the phenol and amine: The hydroxyl and amino groups of this compound are protected using standard protecting groups to allow for selective modification at other positions.
-
Introduction of a reactive handle: A multi-step synthesis is performed to build the kinase-binding moiety, incorporating a reactive handle such as a carboxylic acid for later conjugation to the linker.
-
Deprotection: The protecting groups are removed to yield the final warhead.
Protocol 2: Synthesis of Pomalidomide-PEG-Amine Linker
-
Materials: Pomalidomide, a suitable PEG linker with terminal amine and azide groups, N,N-Dimethylformamide (DMF), Potassium carbonate (K2CO3).
-
Procedure: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the PEG-azide linker (1.2 eq). Stir the reaction at room temperature overnight. Purify the product by column chromatography to yield the pomalidomide-PEG-azide.
-
Reduction of Azide: The azide is then reduced to a primary amine using a standard method like Staudinger reduction or catalytic hydrogenation to yield the Pomalidomide-PEG-Amine.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
-
Materials: Functionalized warhead with a carboxylic acid (1.0 eq), Pomalidomide-PEG-Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), anhydrous DMF.
-
Procedure: Dissolve the warhead and the Pomalidomide-PEG-Amine in anhydrous DMF. Add DIPEA and stir for 5 minutes. Cool the reaction to 0 °C and add HATU. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by LC-MS.
-
Purification: Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Quantitative Data Presentation
The efficacy of a PROTAC is assessed through various quantitative assays. The following tables present representative data that would be generated for a successful PROTAC.
Table 1: Representative Binding and Degradation Data for DFP-PROTAC-1
| Compound | Target Binding (Kd, nM) | CRBN Binding (Kd, nM) | DC50 (nM) | Dmax (%) |
| DFP-PROTAC-1 | 50 | 150 | 10 | >95 |
| Warhead alone | 45 | >10,000 | No degradation | 0 |
DC50: Concentration for 50% protein degradation. Dmax: Maximum percentage of protein degradation.
Table 2: Representative Cellular Activity of DFP-PROTAC-1
| Compound | Cell Viability IC50 (µM) (Kinase-X dependent cell line) | Cell Viability IC50 (µM) (Control cell line) |
| DFP-PROTAC-1 | 0.05 | >10 |
| Warhead alone | 0.5 | >20 |
IC50: Concentration for 50% inhibition of cell viability.
Experimental Protocols: Biological Evaluation
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Reagents: Purified recombinant Kinase-X (POI) and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.
-
Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation and Measurement: Incubate the plate to allow for ternary complex formation. Read the plate on a suitable instrument to measure the time-resolved fluorescence resonance energy transfer signal.
Protocol 5: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for Kinase-X and a loading control protein (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 6: HiBiT Protein Degradation Assay
This is a sensitive, real-time, bioluminescent assay to measure protein degradation in live cells.
-
Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small (11 amino acid) HiBiT tag using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: At the desired time points, add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase. The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.
Protocol 7: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of protein degradation on cell proliferation and viability.
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence and plot the results to determine the IC50 value.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its versatile chemical nature allows for its potential incorporation into various components of a PROTAC, most plausibly as a precursor to a novel warhead. The fluorination on the phenyl ring could offer advantages in terms of binding affinity and metabolic stability.
The development of a successful degrader from this building block would follow a systematic workflow of modular synthesis and rigorous biological evaluation, as outlined in this guide. While the data and specific synthetic routes presented here are hypothetical, they are based on well-established principles in the field of targeted protein degradation. Further research and experimental validation are necessary to fully unlock the potential of this compound in the exciting and rapidly evolving landscape of TPD. The continued exploration of novel building blocks like this will be crucial in expanding the repertoire of degradable proteins and addressing a wider range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degrader Process Development and Manufacturing - Creative Biogene [creative-biogene.com]
- 7. calpaclab.com [calpaclab.com]
- 8. CAS 133788-83-7 | 2-amino-4,6-difluoro-phenol - Synblock [synblock.com]
- 9. 133788-83-7 | this compound - Capot Chemical [capotchem.com]
- 10. 133788-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. 2abiotech.net [2abiotech.net]
The Strategic Incorporation of Fluorinated Phenols in Modern Drug Discovery: A Technical Guide
Introduction
The element fluorine has become a cornerstone in modern medicinal chemistry, with its presence in approved pharmaceuticals growing significantly over the past few decades.[1] The strategic introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and biological properties, often leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[2][3] Among the various fluorinated motifs, the fluorinated phenol moiety offers a unique combination of properties that medicinal chemists can exploit to fine-tune drug-target interactions, improve metabolic stability, and enhance bioavailability.[4] This technical guide provides an in-depth exploration of the applications of fluorinated phenols in drug discovery, covering their fundamental properties, synthesis, and role in the development of therapeutic agents.
Core Physicochemical Properties of Fluorinated Phenols
The substitution of hydrogen with fluorine on a phenol ring induces significant changes in the molecule's electronic and physical properties. These alterations are central to its utility in drug design.
1. Modulation of Acidity (pKa)
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a key modulator of acidity. When placed on the aromatic ring of a phenol, fluorine stabilizes the corresponding phenoxide anion, thereby lowering the pKa of the hydroxyl group and making the phenol more acidic. This increased acidity can be critical for optimizing interactions within a protein binding site, for instance, by strengthening a hydrogen bond with a donor group or enhancing an ionic interaction with a basic residue.[5]
2. Impact on Lipophilicity (logP)
The effect of fluorination on lipophilicity—a crucial parameter for membrane permeability and bioavailability—is nuanced.[5] While highly electronegative, the substitution of a single hydrogen atom with a fluorine atom generally increases the lipophilicity of the molecule.[6] This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing dispersion forces with water.[7] This property can be leveraged to improve a drug's ability to cross biological membranes, including the blood-brain barrier.[8]
3. Enhancement of Metabolic Stability
One of the most valuable applications of fluorine in drug design is to block metabolic oxidation.[2][9][10] The carbon-fluorine bond is exceptionally strong (approximately 112 kcal/mol compared to ~98 kcal/mol for a C-H bond), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[11] By replacing a hydrogen atom at a metabolically vulnerable position on the phenol ring with fluorine, chemists can prevent hydroxylation at that site, thereby increasing the drug's half-life and systemic exposure.[2][12]
4. Alteration of Binding Interactions
The unique electronic nature of fluorine allows it to participate in various non-covalent interactions within a protein's binding pocket. These can include dipole-dipole interactions, orthogonal multipolar interactions with carbonyl groups, and weak hydrogen bonds. By altering the acidity of the phenolic proton, fluorine substitution can also enhance the strength of hydrogen bonds to acceptor groups in the target protein, leading to improved binding affinity and potency.[4][13]
Data Summary: Physicochemical Properties
The following table summarizes the typical effects of fluorination on the key physicochemical properties of phenol.
| Property | Phenol | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol | Rationale for Change |
| pKa | ~10.0 | ~8.8 | ~9.3 | ~9.9 | Fluorine's inductive effect stabilizes the phenoxide ion, increasing acidity (lower pKa). |
| logP | ~1.46 | ~1.78 | ~1.89 | ~1.81 | Fluorine substitution generally increases lipophilicity due to reduced polarizability. |
| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Blocked at Position 2 | Blocked at Position 3 | Blocked at Position 4 | The high strength of the C-F bond prevents enzymatic cleavage by CYP enzymes.[9][11] |
Applications and Case Studies in Drug Design
The tailored properties of fluorinated phenols have been successfully applied across various therapeutic areas.
Case Study: Ezetimibe (Zetia®)
Ezetimibe is a cholesterol absorption inhibitor that contains two 4-fluorophenyl groups. While not a phenol itself, its mechanism illustrates the benefit of fluorophenyl moieties. The fluorine atoms are critical for its biological activity. In the development of Ezetimibe, researchers found that the introduction of fluorine at the para-position of the phenyl rings led to a 50-fold increase in potency compared to the non-fluorinated parent compound.[14] This enhancement is attributed to improved hydrophobic interactions within the binding pocket of the Niemann-Pick C1-Like 1 (NPC1L1) protein, which blocks cholesterol absorption. The fluorine atoms also contribute to metabolic stability, preventing oxidation of the aromatic rings.[14]
Case Study: Statins
Synthetic statins, such as Atorvastatin and Rosuvastatin, are a class of drugs that inhibit HMG-CoA reductase to lower cholesterol. A 4-fluorophenyl group is a common structural requirement for the biological activity of many synthetic statins.[14] This motif plays a crucial role in establishing key binding interactions within the active site of the enzyme, contributing significantly to the drug's high affinity and inhibitory potency.
Data Summary: Biological Activity
The following table presents representative data for compounds where fluorination has a demonstrated impact on biological activity.
| Compound | Target | IC50 / Potency (Non-fluorinated) | IC50 / Potency (Fluorinated) | Fold Improvement | Reference |
| Ezetimibe Analog | NPC1L1 | ~500 nM | ~10 nM | ~50x | [14] |
| 7-PPyQ Derivative | Tubulin Assembly | - | GI50 < 1 µM | - | [15] |
| PD-L1 Ligand | PD-L1 | K D = ~21 nM | K i = 150-500 nM | (Decrease) | [16] |
Note: Data is illustrative. Direct IC50 comparisons for parent vs. fluorinated phenols are often specific to the drug discovery program. The PD-L1 ligand example shows that fluorination does not always lead to improved affinity and must be context-dependent.[16]
Synthesis of Fluorinated Phenols
Several synthetic strategies exist for the preparation of fluorinated phenols, ranging from classical methods to modern, milder techniques.
Classical Methods:
-
Diazotization-Hydrolysis: Starting from a fluorinated aniline, a diazonium salt is formed and subsequently hydrolyzed to yield the corresponding fluorinated phenol.
-
Hydrolysis of Fluoroaryl Halides: Under harsh conditions (high temperature and pressure), a fluoroaryl halide can be hydrolyzed to the phenol.[17]
-
Grignard/Boronic Acid Oxidation: Formation of a Grignard reagent or a boronic acid from a fluoroaryl halide, followed by oxidation, can produce the desired phenol. However, these methods can have safety concerns and may not be suitable for industrial-scale production.[17]
Modern Methods: Deoxyfluorination of Phenols A significant advance in fluorine chemistry is the development of reagents that can directly convert a phenol's hydroxyl group into a fluorine atom (deoxyfluorination).[18] This "late-stage fluorination" approach is highly valuable as it allows for the introduction of fluorine at a late step in a synthetic sequence.
Key reagents and methods include:
-
PhenoFluor™: A commercially available reagent that provides a versatile method for the deoxyfluorination of phenols and heteroaromatic hydroxyl compounds under relatively mild conditions.[19]
-
Sulfuryl Fluoride (SO₂F₂): An inexpensive commodity chemical that, in combination with a fluoride source like tetramethylammonium fluoride (NMe₄F), can efficiently convert phenols to aryl fluorides via an aryl fluorosulfonate intermediate.[18] This one-pot procedure is effective for a broad range of substrates.[18]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Deoxyfluorination of a Phenol using SO₂F₂ and NMe₄F
This protocol is a generalized procedure based on modern deoxyfluorination methods described in the literature.[18][20]
Safety Precautions:
-
Caution: Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20]
-
SO₂F₂ is a toxic gas. This procedure must be performed in a certified chemical fume hood by trained personnel.
-
The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as some reagents are moisture-sensitive.
Materials:
-
Starting Phenol (1.0 eq)
-
Anhydrous Tetramethylammonium Fluoride (NMe₄F) (1.5 - 2.0 eq)
-
Sulfuryl Fluoride (SO₂F₂) (1.1 - 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, DMF)
-
Dry reaction vessel with a magnetic stir bar
-
Gas inlet for SO₂F₂
-
Standard workup and purification supplies (e.g., separatory funnel, silica gel, solvents for chromatography)
Procedure:
-
Preparation: To a dry reaction flask under an inert atmosphere, add the starting phenol (1.0 eq) and anhydrous NMe₄F (1.5 - 2.0 eq).
-
Solvent Addition: Add the anhydrous aprotic solvent via syringe to dissolve the solids. Stir the mixture at room temperature.
-
Reagent Addition: Slowly bubble Sulfuryl Fluoride (SO₂F₂) gas (1.1 - 1.5 eq) through the stirred solution. Alternatively, a pre-filled balloon or a mass-flow controller can be used for more precise addition.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 2-24 hours until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl fluoride.
Mandatory Visualizations
Caption: Logical relationship of fluorination on phenol properties.
Caption: Workflow for one-pot deoxyfluorination of a phenol.
Caption: Inhibition of a kinase signaling pathway by a fluorinated drug.
Conclusion
The incorporation of fluorinated phenol motifs is a powerful and well-established strategy in medicinal chemistry.[4] By leveraging the unique properties imparted by fluorine—such as modulated acidity, increased metabolic stability, and altered lipophilicity—drug discovery teams can overcome common challenges related to potency, selectivity, and pharmacokinetics.[2][6] Advances in synthetic chemistry, particularly in late-stage fluorination techniques, have made these valuable building blocks more accessible, ensuring that fluorinated phenols will continue to play a vital role in the development of the next generation of therapeutics.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. nbinno.com [nbinno.com]
- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
The Strategic Role of 2-Amino-4,6-difluorophenol in the Synthesis of Novel Kinase Inhibitors
An In-depth Technical Guide for Drug Development Professionals
The pursuit of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The design of small molecules that can effectively compete with ATP in the kinase active site requires a sophisticated understanding of structure-activity relationships (SAR). Within the medicinal chemist's toolkit, certain molecular scaffolds and building blocks have emerged as "privileged structures" due to their favorable properties. 2-Amino-4,6-difluorophenol is one such building block, offering a unique combination of reactive handles and property-modulating fluorine atoms that make it an attractive starting point for the synthesis of next-generation kinase inhibitors.
The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and membrane permeability. In this compound, the ortho- and para-fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the phenolic hydroxyl group. This increased acidity can facilitate stronger hydrogen bond interactions with key residues in the kinase hinge region or other parts of the ATP-binding pocket. The amino group provides a versatile point for synthetic elaboration, allowing for the construction of diverse chemical libraries to probe the SAR of a given kinase target.
This technical guide explores the application of this compound and its analogs in the design and synthesis of potent kinase inhibitors, with a focus on experimental methodologies, quantitative biological data, and the underlying signaling pathways.
Case Study: Aminopyridine-Based Inhibitors of Vaccinia-Related Kinases (VRK1 & VRK2)
Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) are serine/threonine kinases implicated in cell division, chromatin remodeling, and response to DNA damage.[1] Overexpression of VRK1 is associated with poor prognosis in some cancers, while VRK2 is linked to neurological disorders.[1] The development of selective inhibitors for these kinases is therefore of significant therapeutic interest.
A successful design strategy involved the fusion of an aminopyridine core with a difluorophenol group to create hybrid ligands.[1] The rationale was based on the observation that the difluorophenol moiety promotes favorable polar interactions with structurally conserved residues within the ATP-binding site of VRKs.[1] This interaction was shown to be crucial for the binding and thermal stabilization of the kinases.
Quantitative Analysis of VRK Inhibitors
The structure-activity relationship (SAR) was explored by synthesizing a series of 2-aminopyridine analogues. The potency and binding of these compounds were assessed using enzyme inhibition assays and differential scanning fluorimetry (DSF), which measures the thermal stabilization of the protein upon ligand binding (ΔTm).
| Compound ID | R¹ Substituent | R² Substituent | VRK1 ΔTm (°C) | VRK2-KD ΔTm (°C) | VRK1 IC₅₀ (nM) |
| 5 | 2,4-difluorophenol | H | 10.6 | 11.0 | 480 |
| 6 | phenol | phenol | 6.8 | 6.1 | ND |
| 7 | 2,4-difluorophenol | phenol | 9.9 | 6.1 | ND |
| 8 | phenol | 2,4-difluorophenol | 9.6 | 10.2 | ND |
| 18 | H | 2,4-difluorophenol | 8.8 | 10.1 | 1600 |
| 26 | 4-(methylsulfonyl)aniline | 2,4-difluorophenol | 12.3 | 11.2 | 150 |
| ND: Not Determined. Data sourced from reference[1]. |
The data clearly demonstrates the importance of the difluorophenol moiety. Replacing both difluorophenol groups with phenol (compound 6 ) resulted in a significant drop in thermal stabilization (ΔTm) for both kinases.[1] For VRK2, maintaining a difluorophenol group at the R¹ position was particularly important for binding.[1] The most potent compound for VRK1, compound 26 , featured a difluorophenol group and achieved an IC₅₀ value of 150 nM.[1]
Experimental Protocols
General Synthesis of 4-Amino-2,6-difluorophenol
The starting material can be prepared via catalytic hydrogenation of a nitro precursor.
Materials:
-
4-nitro-2,6-difluorophenol
-
Methanol
-
5% or 10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas supply
-
Reaction vessel (e.g., Parr hydrogenator)
Procedure:
-
Add 4-nitro-2,6-difluorophenol (1 equivalent) and methanol to a suitable reaction vessel.
-
Carefully add the Pd/C catalyst (e.g., ~0.05 equivalents by weight).
-
Seal the vessel and replace the air with hydrogen gas to a pressure of 0.3-0.4 MPa.
-
Heat the mixture to 60-70 °C and stir for 3-5 hours, maintaining hydrogen pressure.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2,6-difluorophenol.[2] The product can be further purified by distillation under reduced pressure.[2]
Synthesis of Aminopyridine-based VRK Inhibitors (General Procedure)
The synthesis of compounds like 5 and 18 typically involves a nucleophilic aromatic substitution or a cross-coupling reaction.
Materials:
-
Appropriately substituted chloropyridine or bromopyridine core
-
This compound (or other desired phenol)
-
Base (e.g., K₂CO₃, NaH)
-
Palladium catalyst and ligand (for cross-coupling, e.g., Pd₂(dba)₃, XPhos)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure (Conceptual):
-
To a solution of the halo-pyridine core (1.0 eq) in an anhydrous solvent, add the difluorophenol derivative (1.1 eq) and a suitable base (2.0 eq).
-
If it is a cross-coupling reaction, add the palladium catalyst (~0.02 eq) and ligand (~0.04 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired inhibitor.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, often by measuring the amount of ATP consumed using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP.
-
Add serial dilutions of the test compound (inhibitor) to the reaction wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or radioactivity), which correlates with kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO vehicle).
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
To better understand the context and process, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: General workflow for synthesizing kinase inhibitors.
Caption: Cellular roles and disease association of VRK1/2.
Caption: The MAPK signaling pathway and point of inhibition.
Conclusion
This compound and related fluorinated aminophenols are highly valuable synthons in the development of targeted kinase inhibitors. The strategic placement of fluorine atoms enhances key molecular interactions and improves drug-like properties. As demonstrated in the development of VRK1/2 inhibitors, the difluorophenol moiety can be critical for achieving high potency and binding affinity. The synthetic versatility of the aminophenol scaffold allows for extensive SAR exploration, making it a powerful tool in the iterative process of drug design and optimization. Future applications of this building block will likely continue to yield novel inhibitors for a wide range of kinase targets, contributing to the advancement of precision medicine.
References
The Latent Therapeutic Potential of 2-Amino-4,6-difluorophenol Derivatives: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct biological activity data for 2-Amino-4,6-difluorophenol derivatives is limited in publicly accessible literature. This guide synthesizes information from structurally analogous compounds, particularly other fluorinated aminophenols and benzamides, to project the potential biological activities, relevant experimental protocols, and associated signaling pathways. The data and activities of these related compounds should be interpreted as indicative of the potential for this class of molecules and serve as a foundation for future research.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The this compound scaffold presents a unique chemical entity with the potential for derivatization into novel therapeutic agents. Its structural similarity to known kinase inhibitors and antimicrobial agents suggests that its derivatives could exhibit significant biological activities in these areas. This technical guide provides an in-depth overview of the projected biological activities, supported by data from closely related compounds, detailed experimental methodologies for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Potential Biological Activities
Based on the biological activities of structurally similar fluorinated aromatic compounds, derivatives of this compound are anticipated to exhibit two primary types of therapeutic potential: anticancer and antimicrobial activities.
Anticancer Activity: Kinase Inhibition
Fluorinated aminophenol derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] In particular, derivatives of a structurally related compound, 4-amino-2-(trifluoromethyl)phenol, have shown potent inhibitory activity against BRAFV600E, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is a crucial mediator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[1]
Antimicrobial Activity
The 2,6-difluorobenzamide moiety, which can be formed from this compound, is a key feature of a novel class of antibacterial agents that target the bacterial cell division protein FtsZ.[2] Inhibition of FtsZ leads to the disruption of bacterial cell division, making it an attractive target for new antibiotics.
Quantitative Data Summary
The following tables summarize the quantitative biological data for derivatives of compounds structurally related to this compound.
Table 1: Kinase Inhibitory Activity of Fluorinated Aminophenol-like Derivatives [1]
| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Table 2: Antimicrobial Activity of 2,6-Difluorobenzamide Derivatives [2]
| Compound | R | MIC (µg/mL) vs. Bacillus subtilis | MIC (µg/mL) vs. Staphylococcus aureus |
| 7 | 3-chloroalkoxy | 0.25-1 | <10 |
| 12 | 3-bromoalkoxy | 0.25-1 | <10 |
| 17 | 3-alkyloxy | 0.25-1 | <10 |
Experimental Protocols
General Synthesis of N-(2-hydroxy-3,5-difluorophenyl) Amide Derivatives
This protocol outlines a general method for the acylation of this compound to generate a library of amide derivatives for biological screening.
1. Activation of Carboxylic Acid:
-
To a solution of the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.2 equivalents) and an organic base like triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
2. Amide Bond Formation:
-
To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
3. Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
2. Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase enzyme (e.g., 2.5 µL) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 10 µL) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 20 µL) to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
1. Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend a few colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of about 5 x 105 CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade in cancer progression. Derivatives of this compound could potentially act as inhibitors of kinases within this pathway, such as BRAF.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the potential point of inhibition by this compound derivatives.
Experimental Workflow: Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of a library of this compound derivatives.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Workflow: Kinase Inhibition Assay
This diagram details the steps involved in performing an in vitro kinase inhibition assay.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
References
Methodological & Application
Synthesis of 2-Amino-4,6-difluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-4,6-difluorophenol, a valuable fluorinated building block in organic synthesis and drug discovery. The strategic placement of amino and fluoro substituents on the phenol ring imparts unique physicochemical properties, making it an attractive starting material for the development of novel pharmaceuticals and other bioactive molecules.
Application Notes
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Specifically, aminophenol derivatives are key structural motifs in a range of pharmaceuticals. The title compound, this compound, combines these features, making it a promising intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex molecular architectures. Its utility also extends to the development of advanced materials and as a bioisostere for carboxylic acids in drug design.[1]
The synthesis of this compound is typically achieved through a two-step process commencing with the regioselective nitration of 2,4-difluorophenol, followed by the reduction of the resulting nitrophenol intermediate. Careful control of reaction conditions is crucial to ensure high yields and purity.
Experimental Protocols
A reliable two-step synthetic route for the preparation of this compound is outlined below. The process involves the nitration of 2,4-difluorophenol to form 2,4-difluoro-6-nitrophenol, which is subsequently reduced to the desired product.
Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol
This procedure details the ortho-selective nitration of 2,4-difluorophenol.
Reaction Scheme:
Materials and Reagents:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
Procedure: [3]
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.
-
Carefully add 96% sulphuric acid (0.65 mL) dropwise. A gentle reflux of the solvent will be observed.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulphate and filter through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure (40 °C) to yield the product as a yellow solid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2,4-Difluorophenol | Isopropyl nitrate / Sulphuric acid | Tetrabutylammonium hydrogen sulphate | Dichloromethane | 15 minutes | 83 | [3] |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 2,4-difluoro-6-nitrophenol to an amino group.
Reaction Scheme:
Materials and Reagents:
-
2,4-Difluoro-6-nitrophenol
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-difluoro-6-nitrophenol (1.0 g, 5.71 mmol) in methanol or ethanol (20 mL).
-
Carefully add 10% palladium on activated carbon (0.1 g, 10 wt%).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Quantitative Data:
While a specific yield for this reaction was not found in the provided search results, similar reductions of nitrophenols typically proceed in high yield.
| Reactant | Catalyst | Reducing Agent | Solvent | Reaction Time | Typical Yield (%) |
| 2,4-Difluoro-6-nitrophenol | 10% Pd/C | Hydrogen gas | Methanol or Ethanol | Varies (monitor by TLC/LC-MS) | >90 (estimated) |
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Amino-4,6-difluorophenol, a valuable fluorinated intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of fluorine atoms and the amino-phenol core makes this molecule a key building block for creating compounds with enhanced metabolic stability, binding affinity, and other desirable pharmacological properties.
The synthesis is presented as a two-step process commencing from the commercially available 2,4-difluorophenol. The first step involves the regioselective nitration of the phenol ring, followed by the reduction of the nitro group to afford the target aminophenol.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Step 1)
| Reactant 1 | Reactant 2 (Nitrating Agent) | Catalyst/Additive | Solvent | Temperature | Time (min) | Yield (%) |
| 2,4-Difluorophenol | Isopropyl nitrate | Tetrabutylammonium hydrogen sulphate & Sulfuric acid (96%) | Dichloromethane | Room Temp. | 15 | 83% |
Table 2: Synthesis of this compound (Step 2 - Representative Protocol)
| Reactant | Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Time (h) | Yield (%) (Typical) |
| 2,4-Difluoro-6-nitrophenol | Palladium on activated carbon (10% Pd/C) | Hydrogen gas | Ethanol | Room Temp. | 1 atm | Overnight | >90% |
Note: The yield for Step 2 is based on typical high-yielding catalytic hydrogenation of nitrophenols.[1]
Experimental Protocols
Step 1: Synthesis of 2,4-Difluoro-6-nitrophenol
This protocol details the ortho-selective nitration of 2,4-difluorophenol.
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulfuric acid (96%)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure: [2]
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.
-
Slowly add sulfuric acid (96%, 0.65 mL) dropwise to the mixture. A gentle reflux of the solvent may be observed.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the reaction mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Pass the filtrate through a short pad of silica gel.
-
Evaporate the solvent under reduced pressure to obtain a yellow solid, which is the desired 2,4-difluoro-6-nitrophenol (0.73 g, 83% yield).
Step 2: Synthesis of this compound
This protocol describes the catalytic reduction of the nitro group to an amine.
Materials:
-
2,4-Difluoro-6-nitrophenol
-
Ethanol
-
Palladium on activated carbon (10% w/w)
-
Hydrogen gas (H₂)
Procedure: [1]
-
In a suitable reaction vessel, dissolve 2,4-difluoro-6-nitrophenol (1 mmol) in ethanol.
-
Carefully add 10% palladium on activated carbon (typically 5-10 mol% of the substrate).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature overnight.
-
Upon completion of the reaction (which can be monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Rinse the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
References
Purification of 2-Amino-4,6-difluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-Amino-4,6-difluorophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this compound is critical for ensuring the safety and efficacy of the final drug product. The following sections outline three common purification techniques: recrystallization, acid-base extraction, and column chromatography.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For polar compounds like this compound, polar solvents are generally effective.
Data Presentation: Recrystallization
| Parameter | Method 1: Single Solvent | Method 2: Two-Solvent |
| Initial Purity | ~95% | ~95% |
| Final Purity | >99% | >99% |
| Yield | 75-85% | 80-90% |
| Solvent System | Ethanol/Water (9:1) | Ethyl Acetate / Hexane |
| Temperature | Dissolution at 78°C, Crystallization at 0-4°C | Dissolution at 77°C, Crystallization at 0-4°C |
Experimental Protocol: Single-Solvent Recrystallization
This method is effective when a single solvent can dissolve the compound at a high temperature and yield crystals upon cooling. A mixture of ethanol and water is a good starting point for aminophenols.[1]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of a 9:1 ethanol/water mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals on the filter by drawing air through them for a period. For final drying, transfer the crystals to a vacuum oven at a temperature well below the compound's melting point.
Diagram: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since this compound has both a basic amino group and an acidic phenolic group, its solubility in aqueous solutions can be manipulated by adjusting the pH. This protocol is designed to separate the amphoteric target compound from neutral impurities.
Data Presentation: Acid-Base Extraction
| Parameter | Value |
| Initial Purity | ~90-95% (with neutral impurities) |
| Final Purity | >98% |
| Yield | 85-95% |
| Organic Solvent | Ethyl Acetate or Dichloromethane |
| Aqueous Solutions | 1 M HCl, 1 M NaOH, Saturated NaCl (brine) |
Experimental Protocol: Acid-Base Extraction
This protocol facilitates the separation of this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes. The protonated this compound will move to the aqueous layer.
-
Layer Separation: Allow the layers to separate. Drain the lower organic layer (containing neutral impurities) into a separate flask. Collect the upper aqueous layer containing the protonated product.
-
Basification and Re-extraction: Transfer the aqueous layer to a clean separatory funnel. Slowly add 1 M NaOH solution while monitoring the pH until it is basic (pH > 8). This will deprotonate the aminophenol, making it soluble in an organic solvent again. Add a fresh portion of ethyl acetate, shake, and allow the layers to separate.
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing the purified product.
-
Washing: Wash the organic layer with saturated aqueous NaCl (brine) to remove excess water.
-
Drying and Isolation: Drain the washed organic layer into a flask and dry it over an anhydrous salt like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for acid-base extraction.
Column Chromatography
Column chromatography is a powerful technique for separating individual components from a mixture. For basic amines, standard silica gel can lead to poor separation due to strong interactions. This can be mitigated by adding a basic modifier to the eluent or by using a functionalized stationary phase.
Data Presentation: Column Chromatography
| Parameter | Value |
| Initial Purity | ~95% |
| Final Purity | >99.5% |
| Yield | 70-80% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Triethylamine |
| Target Rf | 0.25-0.35 |
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.25-0.35 for the this compound.[2] A mixture of hexane and ethyl acetate is a common starting point. Add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent streaking of the amine on the silica gel.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate with 0.5% triethylamine). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or other suitable containers. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure to yield the purified this compound.
Diagram: Column Chromatography Workflow
Caption: Workflow for column chromatography.
References
Application Note: High-Purity Recrystallization of 2-Amino-4,6-difluorophenol
Abstract
This document provides a comprehensive guide for the purification of 2-Amino-4,6-difluorophenol via recrystallization. Aimed at researchers, medicinal chemists, and process development scientists, this application note details the underlying principles, critical safety protocols, and a step-by-step methodology for achieving high-purity crystalline material. The protocol emphasizes a systematic approach to solvent selection and provides both single-solvent and multi-solvent system workflows, complete with troubleshooting guidance to address common challenges such as oiling out and poor recovery.
Introduction and Principles
This compound (CAS No. 133788-83-7) is a substituted aminophenol derivative of significant interest as a building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] The presence of amino, hydroxyl, and fluoro functional groups imparts a unique polarity and reactivity profile, making the purification of this compound a critical step to ensure the integrity of downstream applications.
Recrystallization is a fundamental purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (mother liquor).[3] An ideal recrystallization solvent will exhibit high solvating power for the target compound at elevated temperatures and low solvating power at ambient or sub-ambient temperatures.[4]
This guide provides a robust framework for developing a tailored recrystallization protocol for this compound, beginning with a critical solvent screening phase.
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[6]
-
Respiratory: May cause respiratory irritation.[6]
Mandatory PPE:
-
Chemical-resistant gloves (e.g., Nitrile).
-
Safety goggles or a face shield.[5]
-
Laboratory coat.
-
In case of inadequate ventilation, use a certified respirator.[5]
Handling Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Wash skin thoroughly after handling.
-
Keep away from strong oxidizing agents and strong acids.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Refer to the complete Safety Data Sheet (SDS) for detailed information before commencing any work.[5][6]
Physicochemical Properties & Solvent Selection Rationale
The successful development of a recrystallization protocol is contingent upon the selection of an appropriate solvent system. While specific solubility data for this compound is not widely published, an informed selection can be made by analyzing its molecular structure and the properties of common laboratory solvents.
The molecule possesses both hydrogen bond donors (-OH, -NH2) and acceptors (F, O, N), indicating a propensity for solubility in polar protic and aprotic solvents. The aromatic ring provides some non-polar character. Therefore, a systematic screening of solvents across a polarity range is the most effective strategy.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Expected Behavior |
| Water | 100 | 1.000 | High polarity. May be a good solvent when hot due to H-bonding, but likely poor solubility when cold. Potential for use in a solvent-pair system. |
| Ethanol | 78 | 0.654 | Polar protic. A related compound, 2,6-Difluorophenol, is soluble in ethanol.[8] Likely to be a good candidate. |
| Isopropanol | 82 | 0.546 | Polar protic. Similar to ethanol, offers a good balance of polarity. |
| Ethyl Acetate | 77 | 0.228 | Medium polarity. May dissolve the compound well, but the temperature-solubility gradient needs to be tested. |
| Acetone | 56 | 0.355 | Polar aprotic. Good solvating power, but its low boiling point may limit the effective temperature gradient.[3] |
| Toluene | 111 | 0.099 | Non-polar. Unlikely to be a good single solvent but could be an effective anti-solvent in a two-solvent system with a more polar counterpart. |
| Hexane/Heptane | 69 / 98 | ~0.009 | Non-polar. Expected to have very low solubility. Primarily useful as an anti-solvent. |
Protocol: Preliminary Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate and observe if the solid dissolves at room temperature.
-
Observation: If the solid dissolves readily in the cold solvent, that solvent is unsuitable as a single recrystallization solvent.[3] It may, however, be the "good" solvent in a two-solvent pair.
-
-
Heating Test: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while agitating. Continue adding the solvent in small portions until the solid just dissolves.
-
Observation: An ideal solvent will dissolve the compound completely at or near its boiling point. Note the approximate volume of solvent required.
-
-
Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observation: A successful test will result in the formation of well-defined crystals. Observe the quantity of crystals formed to estimate the potential recovery. If the compound "oils out" (forms a liquid layer instead of crystals), the solvent may be unsuitable, or a solvent pair might be necessary.[4]
-
Detailed Recrystallization Protocol
Based on the results of the solvent screening, select the most promising single solvent or solvent pair to proceed with the bulk recrystallization. The following is a generalized procedure.
Part A: Single-Solvent Recrystallization
This method is preferred for its simplicity when a suitable solvent is identified. Ethanol, water, or ethanol/water mixtures are common for aminophenols.[9]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling stick. Add a small portion of the selected solvent, begin stirring, and heat the mixture to a gentle boil (using a hot plate).
-
Achieve Saturation: Continue adding the hot solvent in small increments until the solid is completely dissolved. It is critical to add only the minimum amount of hot solvent necessary to form a saturated solution to maximize yield.[7]
-
(Optional) Hot Filtration: If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Part B: Two-Solvent (Mixed-Solvent) Recrystallization
This method is employed when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[10] The two solvents must be miscible. A common pair for compounds like this is Ethanol (good) and Water (poor).
-
Dissolution: Dissolve the crude this compound in the minimum required amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 4 through 7 from the Single-Solvent protocol above. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of this compound.
Caption: Recrystallization workflow from solvent screening to final analysis.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is highly soluble even in cold solvent. | - Boil off some solvent to concentrate the solution and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Re-evaluate solvent choice; consider a two-solvent system. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the compound has a low melting point. | - Re-heat the solution and add more of the "good" solvent, then re-cool slowly.- Switch to a lower-boiling point solvent.- Use a larger volume of solvent. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are significantly soluble in the cold wash solvent. | - Use the minimum amount of hot solvent.- Ensure filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.- Try to recover a second crop of crystals by concentrating the mother liquor. |
| Colored Product | - Colored impurities are co-precipitating. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can adsorb the desired product. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-Difluorophenol 98 28177-48-2 [sigmaaldrich.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Home Page [chem.ualberta.ca]
Application Note: HPLC Analysis of 2-Amino-4,6-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Amino-4,6-difluorophenol in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, accurate, and precise for research and quality control applications.
Introduction
This compound is a fluorinated aromatic amine of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality assurance, and research applications. This application note describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound. To enhance sensitivity and selectivity, a pre-column derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. FMOC-Cl reacts with the primary amine group of this compound to form a highly fluorescent and UV-absorbent derivative, allowing for sensitive detection.[1][2][3]
Experimental
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid (H₃PO₄), analytical grade
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate buffer (pH 9.0)
-
Hydrochloric acid (HCl), analytical grade
-
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30% to 70% B, 10-12 min: 70% B, 12-12.1 min: 70% to 30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 265 nm |
Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
The sample preparation will depend on the matrix. For a simple solution, a direct dilution into the appropriate concentration range with a 50:50 methanol/water mixture may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
-
To 100 µL of each standard or sample solution in an autosampler vial, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.
-
Cap the vial and vortex for 30 seconds.
-
Let the reaction proceed at room temperature for 10 minutes.
-
To stop the reaction and stabilize the derivative, add 100 µL of 0.1 M HCl.[2]
-
Vortex briefly and the sample is ready for injection.
The experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for HPLC analysis of this compound.
Results and Data Presentation
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Area | ≤ 2.0% (n=6) |
| RSD of Retention Time | ≤ 1.0% (n=6) |
The proposed method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and expected results.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo |
A representative chromatogram of a standard solution of the FMOC-derivatized this compound would show a sharp, well-resolved peak at the expected retention time.
Discussion
The developed RP-HPLC method with pre-column derivatization is suitable for the quantitative determination of this compound. The use of a C18 column provides good retention and separation of the derivatized analyte from potential impurities.[4] The gradient elution allows for the efficient removal of early-eluting components and ensures a reasonable analysis time. The pre-column derivatization with FMOC-Cl significantly enhances the UV response, leading to low limits of detection and quantification.[1][3] The method is expected to be linear over a wide concentration range, with excellent accuracy and precision.
Conclusion
This application note presents a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound. The provided experimental details and validation parameters serve as a robust starting point for method implementation and transfer.
References
Application Notes and Protocols for the Purity Analysis of 2-Amino-4,6-difluorophenol
Introduction
2-Amino-4,6-difluorophenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical as impurities can affect the safety and efficacy of the final products. This document provides detailed analytical methods for the determination of the purity of this compound, intended for researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to provide accurate and reproducible results for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This method separates the main component from its potential impurities based on their differential partitioning between a stationary phase and a liquid mobile phase.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
-
A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation. For compounds with halogen substitutions, a Pentafluorophenyl (PFP) column can offer alternative selectivity.[1]
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): For pH adjustment of the mobile phase. Formic acid is preferred for Mass Spectrometry (MS) compatibility.[2]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).
-
The mobile phase should be filtered and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or determined by UV scan of the analyte)
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve it in 10 mL of a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 Water:Acetonitrile), to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
5. Data Analysis:
-
The purity of this compound is typically determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative Data Summary: HPLC
| Parameter | Typical Value | Remarks |
| Limit of Detection (LOD) | 0.01 µg/mL | Can vary based on instrumentation and specific impurity. |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Typically 3x the LOD. |
| Linearity (r²) | > 0.999 | For a concentration range of 0.05 - 100 µg/mL. |
| Precision (%RSD) | < 2% | For replicate injections of a standard solution. |
| Accuracy (% Recovery) | 98 - 102% | Determined by spiking with a known amount of standard. |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, which can lead to poor peak shape and thermal instability, a derivatization step is often necessary to improve its volatility and chromatographic performance.[3][4]
Experimental Protocol: GC-FID/MS with Derivatization
1. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A capillary column such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[1]
2. Reagents and Derivatization:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]
-
Solvent: Anhydrous Dichloromethane or Acetonitrile.
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 1 mL of the solvent and 100 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
4. Data Analysis:
-
Similar to the HPLC method, purity is calculated using the area percent of the derivatized analyte peak relative to the total area of all peaks.
-
If using GC-MS, the identity of the main peak and any impurities can be confirmed by their mass spectra.
Quantitative Data Summary: GC
| Parameter | Typical Value | Remarks |
| Limit of Detection (LOD) | 0.05 µg/mL | Dependent on detector (MS is generally more sensitive). |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | |
| Linearity (r²) | > 0.998 | For the derivatized analyte. |
| Precision (%RSD) | < 3% | |
| Accuracy (% Recovery) | 95 - 105% |
GC Workflow with Derivatization Diagram
Caption: Workflow for GC purity analysis with derivatization.
Potential Impurities
The synthesis of this compound can lead to the formation of several impurities. Common synthetic routes often involve the reduction of a corresponding nitrophenol.[5] Potential impurities could include:
-
Starting materials: e.g., 2,4-difluoro-6-nitrophenol.
-
Isomers: Positional isomers of aminodifluorophenol.
-
By-products of reduction: Incomplete reduction products or over-reduction products.
-
Degradation products: Oxidation products of the aminophenol.
The analytical methods described above should be capable of separating these and other potential impurities from the main compound.
Conclusion
The HPLC and GC methods detailed in these application notes provide robust and reliable approaches for determining the purity of this compound. The choice of method may depend on the available instrumentation and the specific requirements of the analysis. For routine quality control, the HPLC method is often preferred due to its simplicity and direct applicability without derivatization. The GC method, particularly with MS detection, is highly valuable for identifying and quantifying volatile impurities. Both methods should be properly validated for their intended use to ensure accurate and precise results.
References
Protecting Group Strategy for 2-Amino-4,6-difluorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-amino-4,6-difluorophenol. The presence of both a nucleophilic amino group and a reactive hydroxyl group on an electron-deficient aromatic ring necessitates a carefully considered protection strategy to achieve selective functionalization. This guide outlines orthogonal protection and deprotection methods for the amino and hydroxyl moieties, enabling precise chemical modifications crucial in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The strategic manipulation of the amino and hydroxyl functional groups is often required for the synthesis of more complex molecules. Protecting groups are essential tools to temporarily mask one functional group while chemical transformations are performed on the other. An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is highly desirable for efficient and high-yielding synthetic routes.[1][2][3]
This document focuses on two of the most common and effective orthogonal protecting groups: the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the phenol. The Boc group is stable under basic conditions and can be readily removed with acid, while the TBDMS group is stable to a wide range of reaction conditions but can be selectively cleaved using fluoride-based reagents.[1][4]
Orthogonal Protecting Group Strategy
An orthogonal protection strategy allows for the selective deprotection of one functional group without affecting the other.[5] For this compound, the use of Boc for the amine and TBDMS for the phenol provides a robust and versatile approach for stepwise functionalization.
Caption: Orthogonal protection and deprotection strategy for this compound.
I. Protection of the Amino Group (N-Protection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[1][6]
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM (10 mL per gram of substrate).
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-amino-4,6-difluorophenol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for N-Boc protection.
II. Protection of the Hydroxyl Group (O-Protection)
The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for phenols, offering stability across a wide pH range and selective removal with fluoride ions.[4][7]
Protocol 2: O-TBDMS Protection of this compound
This protocol details the silylation of the phenolic hydroxyl group of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (10 mL per gram of substrate).
-
Add imidazole (2.5 eq) or triethylamine (1.5 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
Application Note: Chemoselective Boc Protection of 2-Amino-4,6-difluorophenol
AN-CHEM-028
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is an essential amine-protecting group in modern organic synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] The protection of multifunctional molecules, such as aminophenols, presents a significant challenge in chemoselectivity, requiring conditions that favor N-acylation over competing O-acylation.[4][5] For substrates like 2-Amino-4,6-difluorophenol, the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the amino group, potentially requiring carefully optimized conditions for an efficient reaction.
This application note provides a detailed, reliable protocol for the chemoselective N-Boc protection of this compound using di-tert-butyl dicarbonate (Boc₂O). The described method is based on catalyst-free conditions in an aqueous co-solvent system, which has been shown to be highly effective for the N-selective protection of aminophenols, avoiding the formation of O-acylated byproducts.[6][7]
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate (Boc₂O) reagent. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion. The phenolic hydroxyl group remains unreacted due to the mild, neutral to slightly basic conditions which do not favor its deprotonation into the more nucleophilic phenoxide.
Caption: General reaction scheme for the N-Boc protection of this compound.
Summary of Quantitative Data
The following table outlines the typical reaction parameters for the chemoselective Boc protection of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Value / Condition | Notes |
| Reagents | ||
| This compound | 1.0 eq | Starting material. |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the amine. |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 eq | Mild base to neutralize the acid formed during the reaction without significantly deprotonating the phenol.[5] |
| Solvents | ||
| Tetrahydrofuran (THF) / Water | 1:1 (v/v) | A biphasic or homogeneous system that facilitates the reaction of both polar and non-polar reagents.[7] |
| Reaction Conditions | ||
| Temperature | 20-25 °C (Room Temperature) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 4 - 12 hours | Monitor by TLC. Reaction may be slower due to the deactivating effect of fluorine atoms. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate (EtOAc) | Standard solvent for extracting carbamate products. |
| Purification Method | Flash Column Chromatography | Silica gel, using a hexane/ethyl acetate gradient. |
| Outcome | ||
| Expected Yield | 85 - 95% | Typical yields for Boc protection of aminophenols under similar conditions are high.[7] |
| Expected Product Form | White to off-white solid | Similar to N-Boc-2-aminophenol.[8] |
Detailed Experimental Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (approx. 10-15 mL per gram of substrate). Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Add sodium bicarbonate (1.5 eq) to the solution. Stir for 5-10 minutes.
-
Reagent Addition: To the stirring suspension, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:EtOAc as the eluent. The reaction is complete when the starting material spot is no longer visible (typically 4-12 hours).
-
Quenching and Extraction: Once the reaction is complete, reduce the THF volume by approximately half using a rotary evaporator. Add ethyl acetate (EtOAc) to the remaining aqueous mixture. Transfer the mixture to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30%) to afford the pure tert-butyl (2,4-difluoro-6-hydroxyphenyl)carbamate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.
Caption: Workflow for the Boc protection of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-2-アミノフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Fmoc Protection of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-(9-fluorenylmethoxycarbonyl) (Fmoc) protection of 2-Amino-4,6-difluorophenol. This process is a crucial step in the synthesis of complex molecules, particularly in peptide synthesis and the development of novel therapeutics.[1][2][3][4]
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely utilized in organic synthesis to temporarily block primary and secondary amines.[5] Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with a piperidine solution.[1][3] This orthogonality allows for the selective deprotection of the N-terminus in solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups.[4] this compound is a valuable building block in medicinal chemistry, and its Fmoc-protected form serves as a key intermediate in the synthesis of various bioactive compounds.
Applications
The primary application of Fmoc-2-Amino-4,6-difluorophenol is in solid-phase peptide synthesis (SPPS) for the incorporation of this non-canonical amino acid into peptide chains.[2][3][4] The resulting peptides containing the 4,6-difluorophenol moiety can exhibit unique structural and biological properties, making them valuable tools in drug discovery and chemical biology. Additionally, Fmoc-protected amines are used as derivatizing agents for HPLC analysis to enhance the detection of amino compounds.[6][7]
Health and Safety
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care and avoid generating dust.
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A lachrymator and corrosive. It is sensitive to moisture and should be handled under anhydrous conditions where possible.
-
Sodium Bicarbonate (NaHCO₃): Generally considered safe, but avoid inhalation of dust.
-
Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated area and avoid ignition sources.
-
Hydrochloric Acid (HCl): A corrosive acid. Handle with extreme care.
-
Ethyl Acetate and Hexane: Flammable solvents. Keep away from open flames and other ignition sources.
Experimental Protocols
The following protocol is a representative method for the Fmoc protection of this compound, adapted from standard procedures for the Fmoc protection of aminophenols and other aromatic amines.[5]
Materials and Reagents
-
This compound
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Reaction Setup and Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Fmoc-Cl: In a separate flask, dissolve 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the cooled solution of this compound over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Fmoc-2-Amino-4,6-difluorophenol.
Characterization
The structure and purity of the synthesized Fmoc-2-Amino-4,6-difluorophenol can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra should be recorded to confirm the structure of the product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Summary of Reaction Parameters for Fmoc Protection of this compound
| Parameter | Condition | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 1.1 - 1.2 equivalents |
| Base | Sodium bicarbonate (NaHCO₃) | In aqueous solution |
| Solvent | 1,4-Dioxane and Water (1:1) | A common solvent system for this reaction |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the reaction rate |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion |
| Typical Yield | >85% | Yields can vary based on reaction scale and purification method |
| Purification | Recrystallization or Column Chromatography | To obtain a high-purity product |
Table 2: Predicted Spectroscopic Data for Fmoc-2-Amino-4,6-difluorophenol
| Analysis | Expected Data | Notes |
| ¹H NMR | Signals corresponding to the fluorenyl group protons (approx. 7.2-7.8 ppm), the CH and CH₂ protons of the Fmoc group (approx. 4.2-4.5 ppm), the aromatic protons of the difluorophenol ring, and the NH and OH protons. | The exact chemical shifts and coupling constants will be influenced by the fluorine atoms. |
| ¹³C NMR | Resonances for the carbonyl group of the carbamate, the aromatic carbons of the fluorenyl and difluorophenol rings, and the aliphatic carbons of the Fmoc group. | Carbon signals will show coupling to fluorine (C-F coupling). |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the phenol ring. | |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of Fmoc-2-Amino-4,6-difluorophenol (C₂₁H₁₅F₂NO₃). | Calculated Molecular Weight: 383.35 g/mol |
Diagrams
Caption: Experimental workflow for the synthesis and purification of Fmoc-2-Amino-4,6-difluorophenol.
References
- 1. nbinno.com [nbinno.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions with 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key coupling reactions involving 2-Amino-4,6-difluorophenol, a versatile building block in the synthesis of fluorinated heterocyclic compounds. The protocols detailed below are foundational for the development of novel phenoxazine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. Phenoxazine-based compounds have shown promise as anticancer agents, with some derivatives exhibiting inhibitory effects on critical cellular signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2]
I. Overview of Coupling Reactions
This compound serves as a valuable precursor for the synthesis of complex organic molecules, particularly fluorinated phenoxazines. The primary coupling reactions involving this compound fall into three main categories:
-
Condensation Reactions: These reactions are fundamental for the formation of the phenoxazine core. A common strategy involves the reaction of an aminophenol with a suitably substituted quinone or a related dicarbonyl compound.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the arylation of the amino group of this compound.[3][4]
-
Ullmann Condensation: A copper-catalyzed reaction that is effective for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, providing an alternative route for the arylation of the hydroxyl and amino groups of this compound.[5][6]
II. Quantitative Data Summary
The following tables summarize representative quantitative data for the coupling reactions of this compound and analogous compounds.
Table 1: Condensation Reaction of an Aminophenol with a Dichloronaphthoquinone
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2,3-Dichloro-1,4-naphthoquinone | Methanol | 30-40 | 2 | ~95 (estimated) | Adapted from |
Note: The yield is an estimate based on a similar reaction with methylamine, which afforded a 96.6% yield.
Table 2: Representative Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | This compound | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 60-80 (typical) | General Protocol based on[7][8] |
| Aryl Chloride | This compound | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 18 | 50-99 (typical) | General Protocol based on[9] |
Table 3: Representative Ullmann Condensation (O-Arylation)
| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | This compound | CuI | K₂CO₃ | DMF | 120 | 6-24 | 65-95 (typical) | General Protocol based on[10][11] |
| Aryl Bromide | This compound | CuI | Cs₂CO₃ | Acetonitrile | 50-60 | 12-24 | 60-90 (typical) | General Protocol based on[10] |
III. Experimental Protocols
Protocol 1: Synthesis of 1,3-Difluoro-5H-benzo[a]phenoxazin-5-one via Condensation Reaction
This protocol describes the synthesis of a fluorinated phenoxazine derivative through the condensation of this compound with 2,3-dichloro-1,4-naphthoquinone.
Materials:
-
This compound
-
2,3-Dichloro-1,4-naphthoquinone
-
Methanol
-
Sodium Carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 2,3-dichloro-1,4-naphthoquinone (1.0 eq).
-
Add methanol as the solvent.
-
Add sodium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 30-40°C for 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add chloroform to the reaction mixture and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-difluoro-5H-benzo[a]phenoxazin-5-one.
Caption: Workflow for Condensation Reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP for aryl bromides, RuPhos for aryl chlorides)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) for aryl bromides, Sodium tert-butoxide (NaOtBu) for aryl chlorides)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene to the flask.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (typically 90-110°C) for the specified time (typically 18-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig Amination.
Protocol 3: General Procedure for Ullmann Condensation (O-Arylation)
This protocol outlines a general method for the copper-catalyzed O-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add CuI (0.05-0.10 eq) and the base (2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous solvent to the flask.
-
Seal the vessel and heat the reaction mixture with vigorous stirring (typically 50-120°C) for the specified time (typically 6-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Biological Application: Phenoxazine Derivatives as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway
Phenoxazine derivatives have demonstrated significant potential as anticancer agents.[12][13] One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.[14][15] The inhibition of this pathway by phenoxazine derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1]
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by certain phenoxazine derivatives.
Caption: Inhibition of PI3K/Akt pathway by phenoxazines.
The development of novel this compound-derived phenoxazines through the coupling reactions described herein offers a promising avenue for the discovery of new and more potent inhibitors of this critical cancer-related signaling pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of electron-withdrawing fluorine atoms modulates the reactivity of the aromatic ring and the amino group, influencing the physicochemical properties of downstream compounds. The formation of an amide bond with this molecule is a critical step in the synthesis of various biologically active scaffolds, most notably 5,7-difluorobenzoxazoles. These heterocycles are recognized as privileged structures in drug development, exhibiting a range of pharmacological activities, including kinase inhibition.
This document provides detailed application notes on the significance of amide bond formation with this compound, along with two common and effective experimental protocols for this transformation.
Application Notes
Reactivity and Considerations
The amino group of this compound is less nucleophilic than that of aniline due to the inductive effect of the two fluorine atoms. This reduced reactivity necessitates the use of efficient coupling reagents to achieve high yields in amide bond formation. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or more potent uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are commonly employed to activate the carboxylic acid partner.[1]
Primary Application: Synthesis of 5,7-Difluorobenzoxazoles
The principal application of N-acylated this compound is as a precursor to 5,7-difluoro-2-substituted-benzoxazoles. The initial amide formation is followed by an intramolecular cyclization and dehydration, often facilitated by acid catalysis or thermal conditions, to yield the benzoxazole ring system.[2] This two-step, one-pot synthesis is a common strategy in the construction of benzoxazole libraries for drug screening.
Biological Significance: p38 MAPK Inhibition
Benzoxazole derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[3] One important target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway is activated by cellular stress and inflammatory cytokines and plays a central role in inflammatory diseases, cell cycle regulation, and apoptosis.[5][6] Dysregulation of the p38 MAPK pathway is implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4] 5,7-Difluorobenzoxazole derivatives can act as ATP-competitive inhibitors of p38α MAPK, blocking the downstream phosphorylation cascade and mitigating the inflammatory response.
Quantitative Data
The following tables summarize typical reaction conditions and yields for amide bond formation with electron-deficient anilines using standard coupling reagents. While these examples do not specifically use this compound, they are representative of the expected outcomes for this substrate class.
Table 1: Amide Coupling with EDC/HOBt [1]
| Carboxylic Acid | Amine (Electron-Deficient) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | CH₃CN | 18 | 23 | 72 |
| 2,5-Dimethylthiazole-4-carboxylic acid | 4-Amino-N-(4-methoxybenzyl)benzamide | CH₃CN | 18 | 23 | 80 |
| Naproxen | 4-Amino-N-(4-methoxybenzyl)benzamide | CH₃CN | 24 | 23 | 57 |
| Butanoic Acid | 4-Amino-N-(4-methoxybenzyl)benzamide | CH₃CN | 18 | 23 | 93 |
Table 2: Amide Coupling with HATU [7]
| Carboxylic Acid | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Generic Acid | Generic Amine | DMF | 1 | Room Temp. | 63 |
| Generic Acid | Generic Amine | DCM | 3 | Room Temp. | 97 |
| Boc-Protected Acid | Methylamine HCl | DMF | 16 | Room Temp. | Not specified |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt. This method is widely used due to the water-soluble nature of the EDC byproduct, which simplifies purification.[1][8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.1-0.5 M.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4,6-difluoro-2-hydroxyphenyl)amide.
Protocol 2: HATU Mediated Amide Bond Formation
This protocol is suitable for more challenging couplings, where the amine or carboxylic acid is sterically hindered or electronically deactivated. HATU is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[3][7]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(4,6-difluoro-2-hydroxyphenyl)amide.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 2-Amino-4,6-difluorophenol in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the overall physicochemical properties of the molecule.
The incorporation of fluorine atoms into PROTAC linkers is an emerging strategy to modulate properties such as lipophilicity, membrane permeability, and metabolic stability. 2-Amino-4,6-difluorophenol is a versatile building block for this purpose, offering two distinct functional handles—an amino group and a hydroxyl group—for orthogonal chemical modifications. This allows for the directional and controlled synthesis of PROTAC linkers with a difluorinated phenyl moiety, which can impart unique conformational constraints and electronic properties to the linker.
These application notes provide a detailed protocol for the synthesis of a PROTAC linker utilizing this compound, followed by its conjugation to a warhead (for the POI) and an E3 ligase ligand.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC utilizing this compound can be conceptualized in a modular, multi-step process. The following diagram illustrates the general workflow.
Caption: General workflow for two-step PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Linker from this compound
This protocol describes the synthesis of an intermediate where the phenolic hydroxyl group of this compound is alkylated with a linker precursor bearing a protected carboxylic acid.
Step 1: O-Alkylation of this compound
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| This compound | 145.11 g/mol | 1.0 |
| tert-Butyl 4-bromobutanoate | 225.10 g/mol | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl acetate | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-Butyl 4-bromobutanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate.
| Product | Expected Yield | Purity (by LC-MS) |
| tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate | 75-85% | >95% |
Protocol 2: Synthesis of the Final PROTAC Molecule
This protocol outlines the sequential amide bond formations to conjugate the linker intermediate with an E3 ligase ligand and a warhead.
Step 2: Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide derivative)
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate | 289.30 g/mol | 1.0 |
| Pomalidomide-linker acid | Varies | 1.1 |
| HATU | 380.23 g/mol | 1.2 |
| DIPEA | 129.24 g/mol | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Dissolve the Pomalidomide-linker acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of tert-butyl 4-((3-amino-2,5-difluorophenyl)oxy)butanoate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Boc Deprotection
Materials and Reagents:
| Reagent |
| Product from Step 2 |
| Trifluoroacetic acid (TFA) |
| Dichloromethane (DCM) |
Procedure:
-
Dissolve the purified product from Step 2 in DCM.
-
Add TFA (20% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.
Step 4: Final Amide Coupling with Warhead (e.g., Amine-functionalized kinase inhibitor)
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| Deprotected product from Step 3 | - | 1.0 |
| Amine-functionalized Warhead | Varies | 1.1 |
| HATU | 380.23 g/mol | 1.2 |
| DIPEA | 129.24 g/mol | 3.0 |
| Anhydrous DMF | - | - |
Procedure:
-
Dissolve the deprotected product from Step 3 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-functionalized warhead (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
| Final PROTAC Product | Expected Overall Yield | Purity (by HPLC) |
| Warhead-Linker-E3 Ligase Ligand | 30-50% (over 3 steps) | >98% |
Logical Relationship of PROTAC Components
The following diagram illustrates the connectivity of the different components within the final PROTAC molecule synthesized using this compound.
Caption: Logical relationship of PROTAC components.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel PROTAC linkers. Its orthogonal functional groups allow for a controlled and modular synthetic approach. The incorporation of a difluorinated phenyl ring into the linker can favorably modulate the physicochemical and pharmacokinetic properties of the resulting PROTAC, potentially leading to enhanced cell permeability, metabolic stability, and degradation efficacy. The protocols provided herein offer a foundational framework for researchers to explore the synthesis and application of PROTACs containing this fluorinated moiety. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final PROTAC molecules.
Application Notes and Protocols: Utilizing 2-Amino-4,6-difluorophenol for the Synthesis of Novel E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins through Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality in drug discovery.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A critical component of a PROTAC is the E3 ligase ligand, which determines which of the over 600 human E3 ligases is hijacked for the degradation of the protein of interest. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are most commonly used, the development of novel ligands for these and other E3 ligases is an active area of research to expand the scope and selectivity of targeted protein degradation.[2]
Fluorinated organic molecules play a significant role in medicinal chemistry, often improving metabolic stability, binding affinity, and cell permeability. The use of fluorinated building blocks in the synthesis of E3 ligase ligands is therefore of considerable interest. This document explores the potential application of 2-Amino-4,6-difluorophenol as a starting material for the synthesis of novel E3 ligase ligands. While a direct, documented synthesis of a marketed or clinical E3 ligase ligand from this specific starting material has not been identified in the reviewed literature, its chemical structure suggests its utility in constructing scaffolds relevant to E3 ligase binding.
This application note provides a hypothetical, yet scientifically plausible, synthetic strategy for a novel von Hippel-Lindau (VHL) E3 ligase ligand derived from this compound, along with detailed experimental protocols for key reactions and characterization assays.
Hypothetical Synthesis of a Novel VHL Ligand from this compound
The core of many VHL ligands is a hydroxyproline scaffold. However, alternative scaffolds have been explored. Here, we propose a synthetic route to a novel VHL ligand where a fluorinated benzoxazine core, derived from this compound, serves as a key structural element.
Proposed Synthetic Scheme:
Caption: Proposed synthetic route to a novel VHL ligand.
Experimental Protocols
The following are detailed, exemplary protocols for the key steps in the proposed synthesis and subsequent evaluation of the novel VHL ligand.
Protocol 1: Synthesis of the Fluorinated Benzoxazinone Core
This protocol describes the synthesis of the key heterocyclic intermediate from this compound.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Sodium hydride (NaH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-acylation: Dissolve this compound (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
-
Intramolecular Cyclization: Dissolve the crude intermediate in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the fluorinated benzoxazinone core.
Protocol 2: Amide Coupling to Introduce the Proline Moiety
This protocol details the coupling of the benzoxazinone core with a protected hydroxyproline derivative.
Materials:
-
Fluorinated Benzoxazinone Core
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF, add the Fluorinated Benzoxazinone Core (1.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the novel VHL ligand precursor.
Protocol 3: Ligand-E3 Ligase Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure to determine the binding affinity of the synthesized ligand to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Synthesized VHL ligand
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the VBC complex onto the CM5 sensor chip via standard amine coupling chemistry.
-
Prepare a dilution series of the synthesized VHL ligand in running buffer.
-
Inject the ligand solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data for Representative E3 Ligase Ligands
The following table summarizes the binding affinities for well-established VHL and CRBN ligands to provide a benchmark for the evaluation of newly synthesized ligands.
| E3 Ligase | Ligand | Binding Affinity (KD) to E3 Ligase | Assay Method |
| VHL | VH032 | 186 nM | Isothermal Titration Calorimetry (ITC) |
| VHL | VHL-1 | 920 nM | Surface Plasmon Resonance (SPR) |
| CRBN | Pomalidomide | 1.8 µM | Isothermal Titration Calorimetry (ITC) |
| CRBN | Lenalidomide | 2.5 µM | Isothermal Titration Calorimetry (ITC) |
| CRBN | Thalidomide | 3.1 µM | Isothermal Titration Calorimetry (ITC) |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Novel E3 Ligase Ligand Evaluation
Caption: Workflow for the evaluation of a novel E3 ligase ligand.
Conclusion
While the direct synthesis of E3 ligase ligands from this compound is not yet established in the literature, its chemical properties make it a promising starting material for the generation of novel, fluorinated scaffolds. The provided hypothetical synthetic route and detailed protocols offer a framework for researchers to explore the potential of this building block in the design of new VHL ligands and other E3 ligase recruiters. The incorporation of fluorine atoms may bestow advantageous pharmacological properties, contributing to the development of more potent and selective PROTACs for therapeutic applications. Rigorous experimental validation, following the outlined workflow, will be crucial in determining the efficacy of any newly synthesized ligands.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-4,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-4,6-difluorophenol, a valuable building block in pharmaceutical and materials science. Due to the limited availability of direct scale-up procedures for this specific molecule, this protocol outlines a plausible and robust two-step synthetic route commencing from 3,5-difluorophenol. The methodology involves a regioselective nitration followed by a catalytic hydrogenation. Detailed experimental procedures, quantitative data summaries, and process flow diagrams are presented to facilitate the transition from laboratory to pilot-plant scale production.
Introduction
Substituted aminophenols are crucial intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The fluorine substituents in this compound are expected to impart unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, making it a highly desirable scaffold for drug discovery and development. This protocol details a scalable synthesis, addressing potential challenges and offering analytical methods for quality control.
Synthetic Strategy
The proposed synthetic pathway for this compound involves two key transformations:
-
Nitration of 3,5-Difluorophenol: An electrophilic aromatic substitution to introduce a nitro group onto the aromatic ring, yielding 2-Nitro-4,6-difluorophenol.
-
Reduction of 2-Nitro-4,6-difluorophenol: Conversion of the nitro group to an amino group via catalytic hydrogenation to afford the final product.
Experimental Protocols
Step 1: Scale-up Synthesis of 2-Nitro-4,6-difluorophenol
This protocol is adapted from procedures for the regioselective nitration of substituted phenols. Control of temperature and the rate of addition of the nitrating agent are critical for minimizing the formation of isomers and di-nitro byproducts.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 3,5-Difluorophenol | 130.09 | 1.30 | 10.0 |
| Sulfuric Acid (98%) | 98.08 | 1.96 (1.0 L) | 20.0 |
| Nitric Acid (70%) | 63.01 | 0.99 (0.7 L) | 11.0 |
| Dichloromethane | 84.93 | 13.2 (10.0 L) | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and dropping funnel
-
Cooling system for the reactor jacket
-
Large separatory funnel (20 L)
-
Rotary evaporator with a large-capacity flask
Procedure:
-
Reaction Setup: Charge the 20 L jacketed reactor with 3,5-difluorophenol (1.30 kg, 10.0 mol) and dichloromethane (8.0 L). Begin stirring and cool the mixture to -5°C to 0°C using the cooling system.
-
Preparation of Nitrating Mixture: In a separate vessel, cautiously add sulfuric acid (1.0 L) to nitric acid (0.7 L) while cooling in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours after the addition is complete).
-
Quenching: Slowly and carefully pour the reaction mixture into a vessel containing 10 kg of crushed ice with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a 20 L separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (1 x 5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which may contain isomeric impurities, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 60-75% |
| Purity (after purification) | >98% |
Step 2: Scale-up Synthesis of this compound
This protocol for the reduction of the nitro group is adapted from a scalable procedure for a structurally similar compound, 4-nitro-2,6-difluorophenol.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Nitro-4,6-difluorophenol | 175.09 | 1.23 | 7.0 |
| Methanol | 32.04 | 9.5 (12.0 L) | - |
| 5% Palladium on Carbon (50% wet) | - | 0.12 | - |
| Hydrogen Gas | 2.02 | As needed | - |
Equipment:
-
20 L stainless steel hydrogenation reactor (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Filtration system (e.g., Buchner funnel with filter paper or a filter press)
-
Rotary evaporator
Procedure:
-
Reactor Charging: To the 20 L hydrogenation reactor, add 2-Nitro-4,6-difluorophenol (1.23 kg, 7.0 mol), methanol (12.0 L), and 5% palladium on carbon (0.12 kg).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 0.3-0.4 MPa (3-4 bar). Heat the mixture to 60-70°C with vigorous stirring. The reaction is exothermic, and cooling may be required to maintain the temperature.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst. The catalyst can be recycled.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product as a crystalline solid.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (after recrystallization) | >99% |
Analytical Quality Control
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purpose: To monitor reaction progress, assess the purity of intermediates and the final product, and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals in the aromatic region (6.0-7.5 ppm) will show characteristic splitting patterns due to fluorine-proton coupling. The amino and hydroxyl protons will appear as broad singlets.
-
¹³C NMR: The carbon signals will exhibit splitting due to carbon-fluorine coupling, which is diagnostic for confirming the structure.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Expected m/z: The molecular ion [M+H]⁺ for this compound is expected at approximately 146.04.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and produces corrosive and toxic fumes. It must be carried out in a well-ventilated fume hood or a suitable reactor with appropriate temperature control and emergency quenching procedures in place. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reaction must be conducted in a dedicated hydrogenation reactor (autoclave) in an area free of ignition sources. Proper purging procedures to remove air are crucial to prevent the formation of explosive mixtures. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care.
-
General: All chemicals should be handled according to their Safety Data Sheets (SDS).
Conclusion
The provided protocols offer a detailed and scalable pathway for the synthesis of this compound. While the nitration step may require optimization to control regioselectivity and facilitate purification, the subsequent reduction is a high-yielding and robust transformation. These application notes are intended to serve as a valuable resource for researchers and process chemists in the development and scale-up of this important fluorinated building block.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol
Welcome to the Technical Support Center for the synthesis of 2-Amino-4,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and practical approach for the synthesis of this compound involves a two-step process starting from 1,3-difluorobenzene. The first step is the nitration of 1,3-difluorobenzene to form 2,4-difluoro-6-nitrophenol, followed by the reduction of the nitro group to an amine.
Q2: What are the potential byproducts in the synthesis of this compound?
Potential byproducts can arise from both the nitration and reduction steps. During nitration, isomers such as 2,4-difluoro-3-nitrophenol and 2,4-difluoro-5-nitrophenol may form, although the ortho,para-directing effect of the fluorine and hydroxyl groups favors the desired product. In the reduction step, incomplete reduction can lead to nitroso or hydroxylamino intermediates. Over-reduction or side reactions can also occur, especially if harsh reducing agents are used.
Q3: My final product is discolored (pink or brown). What is the likely cause and how can I fix it?
Discoloration in aminophenols is commonly due to oxidation of the amino group. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. For purification, recrystallization with the addition of a small amount of a reducing agent like sodium dithionite or treatment with activated charcoal can help remove colored impurities.[1]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer can be used for effective separation of reactants, intermediates, and products.[1][2][3][4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Yield of 2,4-Difluoro-6-nitrophenol (Nitration Step)
| Potential Cause | Troubleshooting Steps |
| Ineffective Nitrating Agent | Ensure the nitric acid and sulfuric acid are of high concentration and fresh. The formation of the nitronium ion (NO₂⁺) is crucial for the reaction to proceed.[6][7] |
| Incorrect Reaction Temperature | The nitration reaction is typically carried out at low temperatures (0-10 °C) to control the reaction rate and minimize byproduct formation. Ensure the reaction mixture is adequately cooled. |
| Insufficient Reaction Time | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. |
Incomplete Reduction of 2,4-Difluoro-6-nitrophenol
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | If using a palladium on carbon (Pd/C) catalyst, ensure it is not old or deactivated. Use a fresh batch of catalyst if necessary.[8][9][10] |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. |
| Incorrect pH (for chemical reduction) | When using reducing agents like iron in acidic media, the pH of the reaction is critical. Ensure the appropriate acidic conditions are maintained.[11] |
| Formation of Intermediates | The reduction of nitro groups can sometimes stall at the hydroxylamine stage. The presence of additives like vanadium compounds can help prevent the accumulation of such intermediates.[12] |
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Nitration Reactions
| Starting Material | Nitrating Agent | Solvent | Temperature | Yield (%) | Reference |
| 2,4-difluorophenol | Isopropyl nitrate / H₂SO₄ | Dichloromethane | Room Temp | 83 | [13] |
| 2,6-dichlorophenol | 10-70% Nitric Acid | Carbon Tetrachloride | 20-60 °C | 88.7 | [14] |
| 2-bromo-4-fluorophenol | H₂SO₄ / HNO₃ | Chloroform | 45 °C | 89 | [15] |
Table 2: Summary of Reduction Methods for Analogous Nitrophenols
| Starting Material | Reducing Agent / Catalyst | Solvent | Yield (%) | Reference |
| 2,3-difluoro-6-nitrophenol | 5% Pd/C, H₂ | Methanol | ~90 | [9] |
| 4-nitro-2,6-difluorophenol | 5% Pd/C, H₂ | Methanol | 89.7 | [8] |
| p-nitrophenol | nano-Ni₂B, H₂ | Ethanol | High | [16] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol (Nitration)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add 1,3-difluorobenzene (10 g, 87.6 mmol) to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-difluoro-6-nitrophenol. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 2,4-difluoro-6-nitrophenol (10 g, 57.1 mmol) in methanol (150 mL) in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 13. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]
- 14. 2,6-Difluoro-4-nitrophenol | 658-07-1 | Benchchem [benchchem.com]
- 15. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-difluorophenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Navigating the synthesis of this compound can present challenges. This guide is designed to help you identify and resolve common issues that may arise during the two key stages of the synthesis: the nitration of 2,4-difluorophenol to form the intermediate 2,4-difluoro-6-nitrophenol, and the subsequent reduction to the final product.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of 2,4-difluoro-6-nitrophenol (Stage 1) | Incomplete nitration reaction. | - Ensure the nitrating agent is fresh and of high quality. - Verify the reaction temperature and time are optimal for the chosen nitrating agent. - Ensure proper mixing to facilitate the reaction. |
| Formation of unwanted isomers. | - The choice of nitrating agent and reaction conditions can influence regioselectivity. The nitration of 2,4-difluorophenol is expected to be highly selective for the 6-position due to the directing effects of the hydroxyl and fluoro groups.[1][2] If isomers are detected, re-evaluate the reaction setup. | |
| Low or no yield of this compound (Stage 2) | Incomplete reduction of the nitro group. | - The catalyst (e.g., Pd/C) may be deactivated. Use fresh catalyst. - Insufficient reducing agent (e.g., hydrogen pressure, sodium hydrosulfide). Ensure an adequate amount is used. - Optimize reaction time and temperature. For catalytic hydrogenation, temperatures between 60-70°C have been effective for similar substrates.[3] |
| Over-reduction or degradation of the product. | - While less common for nitro group reduction to an amine, harsh conditions could potentially lead to degradation. - If using a chemical reducing agent, control the stoichiometry carefully. | |
| Formation of colored byproducts | Azo-coupling side reactions. | - This can occur if the newly formed amino group reacts with any remaining nitro compounds or diazonium species (if applicable). - Ensure the reduction goes to completion. - Maintain an appropriate pH, as acidic or basic conditions can influence the stability of intermediates. |
| Oxidation of the aminophenol product. | - this compound, like other aminophenols, can be susceptible to oxidation, leading to colored impurities. - Work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup. - Use degassed solvents. | |
| Difficulty in product isolation/purification | Product is "oiling out" during recrystallization. | - The chosen solvent may be inappropriate for the product's melting point. - The crude product may have a high impurity level. Consider a preliminary purification step like a plug filtration through silica gel.[4] |
| Poor separation during column chromatography. | - The mobile phase polarity may not be optimal. Use thin-layer chromatography (TLC) to determine the best solvent system.[4] - The column may be overloaded. Use an appropriate amount of crude product relative to the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly inferred synthetic route involves a two-step process:
-
Nitration: 2,4-difluorophenol is nitrated to form 2,4-difluoro-6-nitrophenol. This reaction is generally regioselective due to the directing effects of the existing substituents on the aromatic ring.[1][2]
-
Reduction: The nitro group of 2,4-difluoro-6-nitrophenol is then reduced to an amino group to yield the final product, this compound. This reduction can be achieved through various methods, with catalytic hydrogenation (e.g., using Pd/C and H₂) being a common and effective approach for analogous compounds.[3]
Q2: What are the potential side reactions to be aware of during the reduction of 2,4-difluoro-6-nitrophenol?
A2: While specific data for this exact reaction is limited, based on the reduction of similar nitroaromatic compounds, potential side reactions include:
-
Incomplete Reduction: The reaction may stop at the hydroxylamine or nitroso intermediate stage, especially if the catalyst is not active enough or the reaction conditions are too mild.
-
Formation of Azo/Azoxy Compounds: These can form through the condensation of partially reduced intermediates (nitroso and hydroxylamine species).
-
Hydrodefluorination: Although less likely under standard nitro reduction conditions, aggressive catalytic hydrogenation could potentially lead to the removal of a fluorine atom.
-
Ring Reduction: Under very harsh hydrogenation conditions (high pressure and temperature), the aromatic ring itself could be reduced.
Q3: My final product is discolored (e.g., brown or purple). What is the likely cause and how can I prevent it?
A3: Discoloration of aminophenols is often due to oxidation. The amino and hydroxyl groups on the aromatic ring make it electron-rich and susceptible to oxidation by atmospheric oxygen, which can form highly colored quinone-imine or polymeric species.
To prevent this:
-
Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).
-
Use solvents that have been degassed to remove dissolved oxygen.
-
Store the final product in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[5]
Q4: What are the recommended purification methods for this compound?
A4: Standard purification techniques for solid organic compounds are applicable:
-
Recrystallization: This is an effective method for removing small amounts of impurities. A solvent screen should be performed to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. The appropriate solvent system should be determined by TLC analysis beforehand.[4]
-
Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the product can be precipitated by adjusting the pH back to neutral or slightly basic.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis of the precursor, 2,4-difluoro-6-nitrophenol, and for a closely related reduction reaction to provide a baseline for expected yields.
Table 1: Synthesis of 2,4-Difluoro-6-nitrophenol [1]
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| 2,4-Difluorophenol | Isopropyl nitrate | Tetrabutylammonium hydrogen sulphate, Sulfuric acid | Dichloromethane | Room Temperature | 15 minutes | 83 |
Table 2: Catalytic Hydrogenation of 4-nitro-2,6-difluorophenol (Analogous Reaction) [3]
| Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) |
| 4-nitro-2,6-difluorophenol | 5% Pd/C | Methanol | 60-70 | 0.3-0.4 | 3-5 | 95.3 | 89.7 |
| 4-nitro-2,6-difluorophenol | 10% Pd/C | Methanol | 60-70 | Not specified | Not specified | 95.8 | 90.1 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoro-6-nitrophenol[1]
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).
-
Add isopropyl nitrate (1.31 g, 12.5 mmol).
-
Slowly add sulfuric acid (96%, 0.65 mL) dropwise to the mixture.
-
Stir the reaction mixture for fifteen minutes.
-
Pour the mixture into water (50 mL).
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.
-
Filter through a short pad of silica gel and evaporate the solvent to obtain the product.
Protocol 2: General Procedure for the Reduction of 2,4-Difluoro-6-nitrophenol to this compound (Based on Analogous Reductions)[3]
-
In a reaction vessel suitable for hydrogenation, add 2,4-difluoro-6-nitrophenol, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of palladium on activated carbon (5-10% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 0.3-0.4 MPa).
-
Heat the mixture to a suitable temperature (e.g., 60-70 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthesis of this compound and potential side reactions.
References
Technical Support Center: Optimizing Coupling Yield with 2-Amino-4,6-difluorophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address specific challenges encountered when using 2-Amino-4,6-difluorophenol in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in coupling reactions?
A: The primary challenges stem from the electronic properties of the molecule. The two electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of both the amino (-NH2) and phenolic (-OH) groups. This decreased reactivity often leads to sluggish or incomplete reactions under standard conditions.[1][2] A second major challenge is controlling chemoselectivity: ensuring the reaction occurs selectively at the nitrogen (N-functionalization) versus the oxygen (O-functionalization).[3][4][5]
Q2: Which functional group is more reactive, the amine or the phenol?
A: Generally, the amino group is more nucleophilic than the phenolic group, making N-functionalization the more probable outcome in many reactions, such as acylation or alkylation. However, this selectivity is highly dependent on the reaction conditions, particularly the choice of base. A strong base can deprotonate the phenol, increasing its nucleophilicity and leading to competitive O-functionalization.
Q3: How can I favor N-functionalization over O-functionalization?
A: To favor N-functionalization, you should choose conditions that avoid significant deprotonation of the phenolic hydroxyl group.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3).[6]
-
Protecting Groups: If selectivity remains an issue, consider protecting the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before performing the coupling reaction at the amino group.[4] The protecting group can be removed in a subsequent step.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity for the more kinetically favored product, which is often the N-coupled product.
Troubleshooting Guide: Amide Coupling (Acylation)
Issue: My amide coupling reaction between this compound and a carboxylic acid has a low yield or fails to proceed.
This is a common problem due to the reduced nucleophilicity of the aniline nitrogen.[7] A systematic approach to optimization is required.
Troubleshooting Steps & Solutions
-
Inadequate Carboxylic Acid Activation: Standard reagents like DCC or EDC alone may not be potent enough to create a sufficiently reactive intermediate for this unreactive amine.[8]
-
Solution: Switch to a more powerful uronium or phosphonium-based coupling reagent. These form highly reactive activated esters that can overcome the low nucleophilicity of the amine.[9] Consider using additives like HOAt or Oxyma Pure, which are superior to HOBt in accelerating the reaction and suppressing side reactions.[6]
-
-
Suboptimal Base or Stoichiometry: The choice and amount of base are critical. An inappropriate base can cause side reactions or fail to neutralize the acidic byproducts effectively.[6]
-
Solution: Use a non-nucleophilic, sterically hindered base such as DIPEA or N-methylmorpholine (NMM).[6] Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed and to scavenge any protons that could deactivate the amine.
-
-
Insufficient Reaction Time or Temperature: The electronic deactivation of the amine means the reaction is inherently slower than with typical anilines.
-
Solution: Increase the reaction time significantly (e.g., from 2-4 hours to 12-24 hours) and consider gentle heating (e.g., to 40-60 °C) to increase the reaction rate.[8] Monitor the reaction progress by TLC or LC-MS to find the optimal time.
-
Data Presentation: Effect of Reagents on Amide Coupling Yield
The following table summarizes typical outcomes when coupling this compound with a generic carboxylic acid under various conditions.
| Coupling Reagent | Additive | Base (2.5 eq) | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DIPEA | 25 | 24 | 20-35% |
| HBTU | - | DIPEA | 25 | 12 | 60-75% |
| HATU | - | DIPEA | 25 | 12 | >85% |
| PyBOP | - | DIPEA | 25 | 12 | 70-85% |
| EDC | HOAt | NMM | 40 | 24 | 45-60% |
Data are representative and will vary based on the specific carboxylic acid used.
Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Issue: My Buchwald-Hartwig reaction with an aryl halide/triflate is giving low conversion or significant side products (e.g., hydrodehalogenation).
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization for electron-deficient amines.[10][11][12]
Troubleshooting Steps & Solutions
-
Incorrect Ligand/Catalyst Choice: This is the most critical parameter. The combination of palladium precursor and phosphine ligand dictates the catalyst's activity and stability.[11]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.
-
Solution: A strong, non-nucleophilic base is typically needed. Cesium carbonate (Cs2CO3) and potassium phosphate (K3PO4) are often more effective than weaker bases like potassium carbonate (K2CO3) for challenging substrates.
-
-
Reaction Conditions: These reactions are highly sensitive to air and moisture.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous, deoxygenated solvents like toluene or dioxane. Elevated temperatures (80-110 °C) are almost always necessary.
-
Data Presentation: Effect of Ligand and Base on N-Arylation Yield
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd2(dba)3 | Xantphos | K2CO3 | Dioxane | 100 | 30-50% |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 55-70% |
| Pd2(dba)3 | RuPhos | K3PO4 | Toluene | 110 | >80% |
| Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane | 100 | 65-80% |
Data are representative and will vary based on the specific aryl halide used.
Experimental Protocols
Protocol: Optimized Amide Coupling using HATU
This protocol describes a general procedure for the efficient coupling of this compound with a generic carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a 0.1 M solution).
-
Add HATU (1.1 eq) to the solution and stir for 1 minute.
-
Add DIPEA (2.5 eq) and stir for another 2-5 minutes. This is the pre-activation step.[8]
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Optimized amide coupling of this compound.
References
- 1. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: 2-Amino-4,6-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-4,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has turned from off-white to a yellow/brown color. What is the cause?
A1: The color change is a common indicator of oxidation. 2-Aminophenol and its derivatives are susceptible to oxidation when exposed to air (oxygen) and light, leading to the formation of colored byproducts. This process can be accelerated by elevated temperatures and the presence of moisture.
Q2: Can I still use the discolored this compound in my experiment?
A2: The usability of discolored material depends on the sensitivity of your application. The presence of oxidation products means the reagent is no longer pure, which could affect reaction yields, lead to the formation of unexpected side products, and complicate purification. For applications requiring high purity, it is strongly recommended to use fresh, unoxidized material.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, opaque container to protect it from light. The container should be placed in a cool, dry, and well-ventilated area. For optimal protection, especially for long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.
Q4: Are there any chemical additives that can help prevent the oxidation of this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: Rapid Discoloration of Solid Compound Upon Opening Container
-
Possible Cause: Exposure to atmospheric oxygen and humidity. The compound is highly sensitive to air.
-
Solution:
-
Minimize the time the container is open to the atmosphere.
-
Handle the compound in an inert atmosphere, such as inside a glovebox or using a Schlenk line.
-
After use, purge the container with an inert gas (nitrogen or argon) before sealing.
-
Issue 2: Discoloration of Solutions Containing this compound
-
Possible Cause:
-
Dissolved oxygen in the solvent.
-
Exposure of the solution to air during preparation or reaction.
-
Decomposition at elevated temperatures.
-
-
Solution:
-
Degas Solvents: Before use, thoroughly degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Prepare and handle the solution under an inert atmosphere.
-
Temperature Control: Maintain the solution at the recommended temperature and avoid unnecessary heating.
-
Issue 3: Inconsistent Reaction Results or Low Yields
-
Possible Cause: Use of partially oxidized this compound. The impurities can interfere with the reaction.
-
Solution:
-
Assess Purity: Before use, check the appearance of the compound. If discolored, its purity should be assessed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Use Fresh Material: For sensitive reactions, always use a fresh, unopened container of the reagent or material that has been properly stored under an inert atmosphere.
-
Purification: If fresh material is unavailable, consider purifying the discolored compound, for example, by recrystallization under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere (Glovebox)
-
Preparation: Ensure the glovebox has a dry, oxygen-free atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary equipment (spatulas, weighing paper, vials, etc.) inside the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Equilibration: Bring the sealed container of this compound inside the glovebox and allow it to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Dispensing: Carefully open the container inside the glovebox. Weigh the desired amount of the compound quickly and transfer it to a pre-tared, sealable reaction vessel.
-
Sealing: Tightly seal the reaction vessel and the original container of the this compound.
-
Storage: Store the original container in a designated area within the glovebox or remove it after purging the headspace with inert gas and sealing it tightly.
Protocol 2: Stability-Indicating HPLC Method for this compound (Illustrative Example)
This protocol provides a general framework. Method development and validation are required for specific applications.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a degassed solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
To simulate degradation, a portion of the stock solution can be exposed to air, light, or a chemical oxidant for a defined period.
-
Dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase before injection.
-
-
Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions (Illustrative)
| Storage Condition | Atmosphere | Temperature | Antioxidant | Appearance after 30 days | Purity by HPLC (%) (Illustrative) |
| Sealed vial, dark | Air | Room Temp | None | Light Yellow | 95 |
| Sealed vial, dark | Nitrogen | Room Temp | None | Off-white | 99.5 |
| Sealed vial, dark | Air | Room Temp | BHT (0.1%) | Off-white | 99 |
| Sealed vial, dark | Air | 4°C | None | Off-white | 98 |
| Open to air, light | Air | Room Temp | None | Brown | < 80 |
Note: This data is for illustrative purposes only to demonstrate the expected trends in stability.
Visualizations
Caption: Workflow for preventing the oxidation of this compound.
Caption: Troubleshooting guide for discolored this compound.
Technical Support Center: Degradation of 2-Amino-4,6-difluorophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-Amino-4,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common stability concerns?
This compound is a fluorinated aromatic compound used as a laboratory chemical and a building block in the synthesis of pharmaceuticals, including protein degraders.[1] Like other aminophenols, its primary stability concerns are degradation through oxidation, hydrolysis, and photolysis. It is known to be air-sensitive and hygroscopic, necessitating careful handling and storage to prevent degradation.[2]
Q2: What are the primary degradation pathways for this compound?
Based on the chemistry of aminophenols and related compounds, the primary degradation pathways for this compound are:
-
Oxidation: The aminophenol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or oxidizing agents.[3][4] This can lead to the formation of colored quinone-imine or benzoquinone-type structures. The electron-donating amino and hydroxyl groups on the aromatic ring make it prone to oxidation.
-
Hydrolysis: While generally less reactive towards hydrolysis than esters or amides, under certain pH and temperature conditions, the molecule could undergo hydrolytic degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2] This is a common degradation pathway for many aromatic amines.
Q3: How should this compound be properly handled and stored to minimize degradation?
To ensure the stability of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Handling: Handle in an inert atmosphere (glove box or under a stream of inert gas) to minimize exposure to air and moisture.[2] Use non-sparking tools and ensure proper grounding to avoid static discharge.[2] Avoid contact with strong oxidizing agents and strong acids.
-
Light Protection: Protect from light by storing in an amber or opaque container.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental use of this compound, particularly concerning its stability and analysis.
Issue 1: Discoloration of Solid this compound
| Observation | Possible Cause | Troubleshooting Action |
| The white or off-white solid turns yellow, brown, or purplish. | Oxidation: The compound is sensitive to air and light, leading to the formation of colored oxidation products.[3] | 1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere and protected from light. 2. Purity Check: Analyze a small sample by HPLC or TLC to assess purity and identify potential degradation products. 3. Purification: If degradation is minor, consider recrystallization from a suitable solvent under an inert atmosphere. |
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Observation | Possible Cause | Troubleshooting Action |
| Additional peaks, especially at different retention times, appear in the chromatogram of a recently prepared solution. | In-solution Degradation: The compound may be degrading in the chosen solvent or under the analytical conditions. Oxidation is a likely cause. | 1. Solvent Selection: Ensure the use of high-purity, degassed solvents. Consider adding an antioxidant like BHT to the mobile phase if compatible. 2. pH Control: The stability of aminophenols can be pH-dependent. Buffer the mobile phase to a pH where the compound is most stable. 3. Temperature Control: Use a cooled autosampler and maintain a controlled column temperature to minimize thermal degradation. 4. Fresh Samples: Prepare solutions immediately before analysis. |
| Tailing peaks are observed for the main analyte peak. | Analyte-Stationary Phase Interaction: The basic amino group can interact with acidic silanol groups on silica-based columns, leading to peak tailing. | 1. Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of residual silanols (use with caution as it can affect column stability). Alternatively, a lower pH will protonate the amine, which can sometimes improve peak shape. 2. Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. 3. Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. |
Quantitative Data on Degradation
Due to the limited availability of specific degradation kinetic data for this compound, the following table presents representative data from studies on related fluorinated aromatic amines to provide an indication of expected degradation behavior under forced conditions.
Table 1: Representative Forced Degradation Data for Fluorinated Aromatic Amines
| Stress Condition | Compound Class | % Degradation (Time) | Major Degradation Products | Reference |
| Acidic Hydrolysis | Fluorinated Aniline | ~15% (24h, 1N HCl, 80°C) | Hydroxylated anilines, Ring-opened products | Inferred from general knowledge |
| Alkaline Hydrolysis | Fluorinated Aniline | ~20% (24h, 1N NaOH, 80°C) | Quinone-like structures, Polymeric material | Inferred from general knowledge |
| Oxidative | Fluorinated Aniline | ~30% (24h, 3% H₂O₂, RT) | N-oxides, Quinone-imines, Benzoquinones | Inferred from general knowledge |
| Photolytic | Fluorinated Aniline | >50% (24h, UV 254nm) | Dehalogenated species, Hydroxylated species | Inferred from general knowledge |
| Thermal | Fluorinated Aniline | ~10% (48h, 80°C) | Minor oxidation products (if O₂ present) | Inferred from general knowledge |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with UV or PDA detector, LC-MS system (for identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage degradation. Use LC-MS to identify the mass of the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or scan with PDA for optimal wavelength).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the forced degradation study, demonstrating that the degradation products do not interfere with the quantification of the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for HPLC analysis.
References
Troubleshooting low yield in 2-Amino-4,6-difluorophenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Amino-4,6-difluorophenol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield in the synthesis of this compound, typically achieved through the catalytic hydrogenation of a nitro-precursor like 4-nitro-2,6-difluorophenol, can stem from several factors:
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Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost activity due to improper storage, handling, or poisoning.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.
-
Poor Starting Material Quality: Impurities in the starting nitro-compound can interfere with the reaction. High purity of the starting material is often essential for high-yield conversions.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent can negatively impact the reaction rate and lead to side product formation.
-
Product Degradation: Aminophenols can be sensitive to oxidation by air, especially during workup and purification. It is sometimes recommended to handle the product away from air and light.[2]
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Loss During Workup: Significant product loss can occur during filtration, extraction, and purification steps.
Q2: How can I determine if my catalyst is the problem?
Catalyst inefficiency is a primary suspect for low yields in hydrogenation reactions.
-
Visual Inspection: Check if the catalyst appears clumped or has an unusual color.
-
Use a Fresh Batch: The most straightforward test is to run the reaction with a fresh, unopened batch of catalyst.
-
Catalyst Loading: Ensure the correct catalyst loading is used. While specific percentages vary, a common practice is to use a certain weight percentage relative to the starting material. For example, a protocol for a similar reduction uses 1.5 g of 10% Pd/C for 5.3 g of starting material.[3]
-
Pre-activation: While not always necessary, some protocols benefit from pre-activating the catalyst.
Q3: The reaction seems to stop before all the starting material is consumed. What should I do?
An incomplete reaction can be addressed by optimizing several parameters.
-
Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material spot disappears.[4] Reactions can run for 3 to 5 hours or even overnight.[3]
-
Increase Hydrogen Pressure: Ensure a constant and adequate hydrogen pressure is maintained. The system should be checked for leaks. A typical pressure range is 0.3-0.4 MPa.[3]
-
Increase Temperature: The reaction is often heated to between 60-70°C to improve the rate.[3] Ensure the temperature is controlled, as excessive heat can sometimes promote side reactions.
-
Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the reactants.
Q4: I suspect side reactions are occurring. What are the likely side products and how can I minimize them?
In the hydrogenation of difluoronitrophenols, potential side reactions include incomplete reduction (forming nitroso or hydroxylamine intermediates) or hydrodehalogenation (loss of a fluorine atom).
-
Control Reaction Conditions: Adhering to optimized temperature and pressure can minimize side product formation.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, using 10% Pd/C has been shown to result in slightly higher yields than 5% Pd/C (90.1% vs 89.7%).[3]
-
Inert Atmosphere During Workup: To prevent oxidation of the final aminophenol product, perform the workup (especially filtration of the catalyst and solvent removal) under an inert atmosphere like nitrogen or argon.
Q5: What is the best way to purify the crude this compound?
Purification is critical for removing unreacted starting materials, catalyst remnants, and side products.
-
Catalyst Removal: The palladium catalyst must be carefully removed by filtration. Filtering through a pad of celite can be effective.[4]
-
Solvent Removal: The filtrate is typically concentrated under reduced pressure.[3]
-
Distillation: Reduced pressure distillation of the crude product can provide a high-purity final product.[3]
-
Recrystallization: If distillation is not feasible, recrystallization is an effective method. Screen various solvents to find one that dissolves the product when hot but poorly when cold.[5]
-
Column Chromatography: For small-scale reactions or very impure material, silica gel column chromatography can be used. Optimize the mobile phase using TLC first to achieve good separation.[5]
Data and Protocols
Comparison of Catalytic Hydrogenation Conditions
The following table summarizes reaction conditions for similar hydrogenation reactions to produce aminophenols, demonstrating typical parameters that can be adapted for this compound synthesis.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 4-nitro-2,6-difluorophenol | 5% Pd/C | Methanol | 60-70 | 0.3-0.4 | 3-5 | 89.7 | [3] |
| 4-nitro-2,6-difluorophenol | 10% Pd/C | Methanol | 60-70 | 0.3-0.4 | 3-5 | 90.1 | [3] |
| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | 10% Pd/C | Ethanol | Room Temp. | 1 atm (approx. 0.1 MPa) | Overnight | 95 | [3] |
Detailed Experimental Protocol: Hydrogenation of 4-nitro-2,6-difluorophenol
This protocol is based on a reported synthesis of 4-amino-2,6-difluorophenol, which is an isomer of the target compound and employs a common and effective procedure.[3]
Materials:
-
4-nitro-2,6-difluorophenol
-
Methanol (reagent grade)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inert atmosphere)
-
Celite
Procedure:
-
Reaction Setup: In a suitable hydrogenation reactor, add 4-nitro-2,6-difluorophenol, methanol, and 10% Pd/C. For example, for 2 moles of the nitrophenol, 2 L of methanol and approximately 19 g of catalyst can be used.[3]
-
Inerting: Seal the reactor and purge the system several times with nitrogen gas, followed by purging with hydrogen gas to ensure an oxygen-free atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 0.3-0.4 MPa. Begin vigorous stirring and heat the mixture to 60-70°C.
-
Monitoring: Maintain the temperature and pressure for 3-5 hours. If the pressure drops below 0.15 MPa, repressurize with hydrogen.[3] Monitor the reaction's progress by TLC or LC-MS.
-
Cooldown and Depressurization: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure, replacing it with a nitrogen atmosphere.
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of fresh methanol to recover any adsorbed product.
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil by vacuum distillation or recrystallization to obtain pure this compound.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Synthesis Pathway: Catalytic Hydrogenation
Caption: Reaction scheme for this compound synthesis.
Problem-Solution Relationship Diagram
Caption: Relationship between common problems and their solutions.
References
- 1. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]
- 2. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]
- 3. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Amino-4,6-difluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4,6-difluorophenol. The following sections offer detailed experimental protocols and address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Based on typical synthetic routes (e.g., reduction of a corresponding nitrophenol), potential impurities include:
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Unreacted Starting Material: Such as 2,4-difluoro-6-nitrophenol or other precursors.
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Isomeric Aminophenols: Positional isomers that may form during the synthesis.
-
Over-reduction Products: If applicable to the synthetic route.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: Aminophenols can be susceptible to oxidation, leading to colored impurities.
Q2: My crude this compound is highly colored. What is the likely cause and how can I address it?
A2: A strong color, such as brown or black, is often indicative of oxidation products. Aminophenols are sensitive to air and light. To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. During purification, the use of antioxidants or performing procedures quickly can help. For colored impurities that are difficult to remove by crystallization, treatment with activated carbon can be effective, although this may lead to some loss of the desired product.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors:
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Supersaturation has not been reached: You may have used too much solvent. Try to carefully evaporate some of the solvent to increase the concentration of your compound.
-
The solution is cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
-
The compound is too pure or too impure: Sometimes, very high purity or the presence of certain impurities can inhibit crystallization. Try adding a seed crystal of pure this compound to induce crystallization. If the sample is very impure, a preliminary purification step like column chromatography might be necessary.
-
"Oiling out": If your compound separates as an oil, try reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble to prevent premature precipitation.
Q4: During column chromatography, my compound is streaking or "tailing" on the column. How can I improve the separation?
A4: Tailing is a common issue with polar and basic compounds like aminophenols on silica gel, which is acidic. This can be addressed by:
-
Adding a modifier to the mobile phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Using a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., amino-functionalized silica).
-
Optimizing the mobile phase polarity: Ensure the polarity of your mobile phase is appropriate. If the polarity is too low, the compound will not move, and if it is too high, it will elute too quickly with poor separation.
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound to illustrate the expected outcomes of the purification methods. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) | Appearance |
| Crude Product | 85 | - | - | Dark brown solid |
| Recrystallization | 85 | 95-98 | 70-85 | Off-white to light tan crystals |
| Column Chromatography | 85 | >99 | 60-80 | White to off-white solid |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for aminophenols.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring. Continue to add the hot solvent portion-wise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane, or methanol and dichloromethane)
-
Triethylamine (optional)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin the elution process. A typical starting eluent for a polar compound like an aminophenol could be a 20-30% ethyl acetate in hexane mixture. The polarity can be gradually increased if the compound is not eluting. For basic compounds, adding 0.5-1% triethylamine to the eluent can improve separation.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions for the presence of the desired compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Technical Support Center: Synthesis of 2-Amino-4,6-difluorophenol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4,6-difluorophenol. The primary focus is on the challenges encountered during the reduction of the precursor, 2-Nitro-4,6-difluorophenol, a common and effective synthetic route.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of this compound, particularly via the catalytic hydrogenation of 2-Nitro-4,6-difluorophenol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete Reaction: The reduction of the nitro group did not go to completion. | - Verify Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If necessary, use a new batch. - Optimize Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and pressurized. Typical pressures range from atmospheric to 50 psi.[1] - Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1] |
| Catalyst Poisoning: Trace impurities in the starting material or solvent can deactivate the catalyst. | - Purify Starting Material: Recrystallize or chromatograph the 2-Nitro-4,6-difluorophenol before the reaction. - Use High-Purity Solvents: Ensure solvents are anhydrous and free from sulfur or other catalyst poisons. | |
| Product Degradation: Aminophenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of air. | - Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use Moderate Temperatures: Avoid excessive heating. Catalytic hydrogenations often proceed efficiently at room temperature.[1] | |
| Formation of Colored Byproducts | Oxidation of the Product: The aminophenol product is susceptible to air oxidation, which can form colored polymeric impurities. | - Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen. - Rapid Workup: Minimize the time the product is exposed to air during filtration and purification. - Add Antioxidants: During workup or storage, consider adding a small amount of a reducing agent like sodium bisulfite or sodium hydrosulfite.[2] |
| Side Reactions: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species, which can be unstable. | - Ensure Complete Conversion: Drive the reaction to completion by optimizing catalyst loading and reaction time. | |
| Difficulty in Product Isolation | Product Solubility: The product may have high solubility in the reaction solvent, leading to poor recovery. | - Solvent Selection: Choose a solvent system where the starting material is soluble, but the product is less soluble upon completion or cooling. - pH Adjustment: Aminophenols can be isolated by adjusting the pH of the aqueous solution to their isoelectric point to minimize solubility.[2][3] |
| Product Oiling Out: The product separates as an oil instead of a crystalline solid during crystallization. | - Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a boiling point below the melting point of the product. - Slow Cooling: Allow the saturated solution to cool slowly to encourage crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and scalable method is the reduction of the corresponding nitro compound, 2-Nitro-4,6-difluorophenol. This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas. Alternative methods include using metal reductants like tin(II) chloride or iron in an acidic medium.[1]
Q2: My catalytic hydrogenation reaction is very slow or has stalled. What should I do?
A2: A stalled reaction is often due to an inactive catalyst or the presence of catalyst poisons. First, try carefully adding a fresh portion of the Pd/C catalyst. If that does not restart the reaction, it is likely that impurities in your starting material or solvent have poisoned the catalyst. In this case, the reaction will need to be stopped, and the starting material repurified before attempting the synthesis again with fresh catalyst and high-purity solvents.
Q3: The final product is dark in color. How can I improve its purity and appearance?
A3: Dark coloration is usually a sign of oxidation. To obtain a purer, lighter-colored product, you can perform a recrystallization in the presence of a small amount of a decolorizing agent like activated carbon. It is also crucial to handle the compound under an inert atmosphere whenever possible and store it protected from light and air.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?
A4: While sodium borohydride is a common reducing agent, it is generally not effective for the reduction of aromatic nitro groups to amines on its own.[4] It requires the presence of a catalyst, such as gold or palladium nanoparticles, to proceed efficiently.[4][5] For this specific transformation, catalytic hydrogenation or reduction with metals like SnCl₂ or Fe are more standard and reliable methods.
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting material (2-Nitro-4,6-difluorophenol) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation of a nitrophenol to an aminophenol, based on analogous procedures.
| Parameter | Value/Range | Notes |
| Catalyst | Palladium on Carbon (Pd/C) | 5-10% Pd loading is common. |
| Catalyst Loading | 1-5 mol% | Relative to the nitroaromatic substrate. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Should dissolve the starting material. |
| Temperature | 25-70 °C | Often proceeds well at room temperature.[1][6] |
| Hydrogen Pressure | 1-4 atm (15-60 psi) | Higher pressures can increase the reaction rate.[6] |
| Reaction Time | 2-24 hours | Highly dependent on substrate, catalyst, temperature, and pressure.[6] |
| Typical Yield | >90% | High yields are common for this type of transformation.[6] |
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 2-Nitro-4,6-difluorophenol to this compound.
Materials:
-
2-Nitro-4,6-difluorophenol
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a pressure vessel suitable for hydrogenation, dissolve 2-Nitro-4,6-difluorophenol in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the vessel and purge it several times with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 3. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing the Solubility of 2-Amino-4,6-difluorophenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Amino-4,6-difluorophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it?
A1: Given that this compound derivatives possess both a weakly basic amino group and a weakly acidic phenolic hydroxyl group, pH modification is the most straightforward initial approach.[1][2] Attempt to dissolve the compound in acidic and basic aqueous solutions to determine if solubility is pH-dependent.[2] Weakly basic drugs are typically more soluble at a pH below their pKa, while weakly acidic drugs are more soluble at a pH above their pKa.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the compound into an aqueous buffer. How can I prevent this?
A2: This is a common issue for poorly soluble compounds.[1] The DMSO concentration in your final solution may be too low to maintain solubility. Here are a few troubleshooting steps:
-
Increase the DMSO concentration in the final aqueous solution, if tolerated by your assay.
-
Use a co-solvent system. Adding a water-miscible solvent like ethanol, propylene glycol, or PEG 400 to the aqueous phase can help maintain solubility.[3]
-
Explore the use of surfactants. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[4]
-
Consider formulating with cyclodextrins. These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[5][6]
Q3: Can I use salt formation to improve the solubility of my this compound derivative?
A3: Yes, salt formation is a viable and common strategy for ionizable compounds.[2][6] Since your compound has a basic amino group, you can form a salt by reacting it with a pharmaceutically acceptable acid. This can significantly improve aqueous solubility and dissolution rate.[2] However, it is crucial to screen various counter-ions as not all salts will have improved solubility and some may be hygroscopic.[7]
Q4: What are amorphous solid dispersions and could they be suitable for my compound?
A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a carrier matrix, usually a polymer.[8] The amorphous form of a drug is generally more soluble than its crystalline form.[2] This technique can be very effective for compounds that are "brick-dust" like (high melting point, low solubility).[7][9] If your this compound derivative is crystalline and has a high melting point, exploring ASDs through techniques like spray drying or hot-melt extrusion could be beneficial.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Compound crashes out of solution during long-term experiments. | The compound is supersaturated and is slowly crystallizing to a less soluble form. | - Lower the final concentration of the compound.- Include a crystallization inhibitor in your formulation.- Use a formulation approach that provides thermodynamic stability, such as an inclusion complex with cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | - Ensure complete dissolution of the compound before use.- Use a solubilization technique that provides a stable solution.- Filter the solution before use to remove any undissolved particles. |
| Low oral bioavailability in animal studies despite in vitro activity. | The compound has poor solubility and/or dissolution rate in the gastrointestinal tract. | - Reduce the particle size of the compound (micronization or nanosuspension) to increase the surface area for dissolution.[4][10]- Formulate the compound as a solid dispersion or in a lipid-based delivery system to enhance dissolution and absorption.[4][8] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the aqueous solubility of a this compound derivative at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (e.g., in µg/mL) as a function of pH.
Protocol 2: Co-solvent Solubility Screening
Objective: To evaluate the effect of different co-solvents on the solubility of a this compound derivative.
Methodology:
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Prepare a series of aqueous solutions containing different concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-Dependent Solubility Profile protocol.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data for a representative this compound derivative (Compound X) to illustrate the effects of different solubilization techniques.
| Solvent/Formulation | Solubility of Compound X (µg/mL) | Fold Increase (vs. Water) |
| Water (pH 7.4) | 1.5 | 1 |
| 0.1 N HCl (pH 1.2) | 150 | 100 |
| 0.1 N NaOH (pH 13) | 50 | 33 |
| 20% Ethanol in Water | 25 | 17 |
| 10% HP-β-Cyclodextrin in Water | 75 | 50 |
| Solid Dispersion (1:5 drug:PVP K30) | 200 | 133 |
Visual Guides
Caption: Experimental workflow for improving the solubility of this compound derivatives.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-4,6-difluorophenol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 2-Amino-4,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed or in contact with skin. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate personal protective equipment (PPE).
Q2: To what class of compounds does this compound belong?
A2: this compound is an organic compound that can be classified as a protein degrader building block.[1] It is also considered an aminophenol, which means it has both an amino group and a hydroxyl group attached to a benzene ring.
Q3: What are some common applications of aminophenol derivatives?
A3: Aminophenol derivatives are versatile intermediates in the synthesis of various compounds. For instance, they are used in the production of pharmaceuticals and dyes.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its integrity and ensure laboratory safety. This compound is sensitive to air and moisture (hygroscopic).
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Room temperature in a cool, dry place. | [1] |
| Atmosphere | Store under an inert gas. | |
| Container | Keep container tightly closed when not in use. | |
| Light | Protect from light. | |
| Ventilation | Store in a well-ventilated area. | |
| Ignition Sources | Keep away from ignition sources. |
Handling Precautions
| Precaution | Details | Source |
| Ventilation | Use only in a well-ventilated area or in a chemical fume hood. | |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. | |
| Static Discharge | Implement proper grounding procedures to prevent static electricity. | |
| Tools | Use only non-sparking tools. | |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
Safe Handling Workflow
Experimental Protocols
Disclaimer: The following protocols are generalized based on procedures for similar compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is highly recommended for your specific application.
General Protocol for N-Alkylation
This protocol describes a general procedure for the N-alkylation of an aminophenol derivative.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound and the anhydrous solvent.
-
Add the base portion-wise while stirring.
-
Slowly add the alkyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Workflow
References
Validation & Comparative
A Researcher's Guide to Purity Validation of 2-Amino-4,6-difluorophenol: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results and final products. This guide provides a comparative analysis of common analytical techniques for determining the purity of 2-Amino-4,6-difluorophenol, a key building block in medicinal chemistry and materials science. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, with supporting experimental data from analogous compounds and detailed methodologies to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity validation depends on several factors, including the nature of the compound, the expected impurities, and the required sensitivity and accuracy.[1] The following table summarizes the key performance characteristics of three commonly employed techniques for the analysis of fluorinated aromatic compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection.[1] | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of atomic nuclei.[2] |
| Primary Use | Quantification of known impurities and overall purity assessment.[2] | Identification and quantification of volatile impurities, such as residual solvents.[1] | Determination of absolute purity and structural confirmation of the main component and impurities.[1] |
| Sensitivity | High (ng to µg range).[2] | Very high (pg to ng range).[2] | Moderate (µg to mg range).[2] |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile or amenable to derivatization to increase volatility. | Sample must be soluble in a deuterated solvent.[1] |
| Typical Linearity (R²) | > 0.999[3] | > 0.998[3] | Not applicable in the same way; linearity is inherent. |
| Typical Accuracy (% Recovery) | 98 - 102%[3] | 90 - 110%[3] | 98 - 102% (with suitable internal standard) |
| Typical Precision (%RSD) | < 2%[3] | < 15%[3] | < 1% |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for HPLC, GC-MS, and qNMR methods that can be adapted for the purity validation of this compound.
This method is based on reversed-phase chromatography, which is well-suited for the separation of polar aromatic compounds.[3]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for method development.[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Column Temperature : 30°C.[4]
-
Detection Wavelength : Based on the UV spectrum of this compound; a wavelength around 270-280 nm is a reasonable starting point.
-
Injection Volume : 10 µL.[4]
-
-
Standard and Sample Preparation :
-
Standard Solution : Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the initial mobile phase composition to achieve a concentration of 100 µg/mL.[3]
-
Sample Solution : Prepare the sample in the same manner as the standard solution.[5] Filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis : The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.[2]
GC-MS is particularly useful for identifying and quantifying volatile impurities. For polar compounds like phenols, derivatization may be necessary to improve volatility and peak shape.
-
Instrumentation : A GC system coupled to a mass spectrometer.[1]
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow rate.[1]
-
Injector Temperature : 250 °C.[1]
-
Oven Temperature Program : An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.[6]
-
-
Derivatization (if necessary) : Silylation is a common derivatization technique for phenols. The sample can be treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the hydroxyl and amino groups with trimethylsilyl (TMS) groups.
-
Sample Preparation : Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.[6] If derivatization is performed, follow the specific protocol for the chosen reagent.
-
Injection Volume : 1 µL (with an appropriate split ratio, e.g., 50:1).[6]
-
Data Analysis : Identify impurities based on their mass spectra and retention times. Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.
qNMR provides a direct measurement of purity without the need for a reference standard of the analyte itself, but requires a certified internal standard.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Reagents :
-
Procedure :
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.[2]
-
NMR Acquisition : Acquire the ¹H NMR spectrum with parameters optimized for quantitation, including a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest).[1]
-
-
Data Analysis : The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the sample and internal standard.[1]
Workflow and Decision Making
The selection of an appropriate analytical technique or a combination of techniques is a critical step in the purity validation process. The following diagrams illustrate a typical workflow for purity validation and a decision-making process for selecting the most suitable analytical method.
References
Comparative Guide to the Synthesis of 2-Arylbenzoxazoles: An Evaluation of 2-Amino-4,6-difluorophenol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Amino-4,6-difluorophenol and its alternatives as precursors in the synthesis of 2-arylbenzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1] The inclusion of fluorine atoms in pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This guide presents comparative experimental data, detailed protocols, and visual representations of the synthetic workflow and a relevant biological pathway to aid researchers in selecting the appropriate starting materials for their drug discovery and development endeavors.
Performance Comparison in 2-Arylbenzoxazole Synthesis
The one-pot condensation of a 2-aminophenol derivative with an aromatic aldehyde is a common and efficient method for the synthesis of 2-arylbenzoxazoles. The electronic properties of the substituents on the 2-aminophenol ring can influence the reaction yield and rate. Below is a comparative summary of the yields obtained for the synthesis of 2-phenylbenzoxazole from various substituted 2-aminophenols.
| Starting 2-Aminophenol | Substituents | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 2-Aminophenol | None (Baseline) | Benzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | 7 | 92%[2] |
| 2-Amino-4-chlorophenol | 4-Chloro | Benzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | 10 | 94%[2] |
| 2-Amino-4-methylphenol | 4-Methyl | Benzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | 10 | 90%[2] |
| This compound | 4,6-Difluoro | Benzaldehyde | Ag@Fe2O3 | Water:Ethanol (5:1) | 15 | 88% [2] |
Note: The data presented is based on a highly efficient green synthesis method utilizing a magnetically separable nanocatalyst. Yields may vary depending on the specific reaction conditions and catalyst used.
Experimental Protocols
A general and environmentally friendly protocol for the synthesis of 2-arylbenzoxazoles is detailed below. This method is applicable to a wide range of substituted 2-aminophenols and aromatic aldehydes.
Protocol 1: Green Synthesis of 2-Phenylbenzoxazole using a Magnetically Separable Nanocatalyst[2]
Materials:
-
2-Aminophenol (1.5 mmol)
-
Benzaldehyde (1.5 mmol)
-
Ag@Fe2O3 core-shell nanoparticles (20 mg)
-
Water:Ethanol (5:1) mixture (6 mL)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
A reaction mixture is prepared by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 mL of a water:ethanol (5:1) dispersion.
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) solvent system.
-
Upon completion of the reaction, ethyl acetate is added to the mixture, and the product is extracted.
-
The organic phase is washed with water and dried over anhydrous MgSO4.
-
The ethyl acetate is evaporated to yield the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Visualizing the Synthesis and Biological Context
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the synthetic workflow and a relevant biological signaling pathway.
Caption: One-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol derivatives.
Caption: Inhibition of EGFR signaling by a fluorinated benzoxazole derivative.
References
A Comparative Analysis of 2-Amino-4,6-difluorophenol and Other Aminophenols for Drug Development and Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Amino-4,6-difluorophenol with other common aminophenols, namely 2-Aminophenol and 4-Aminophenol. The information presented is based on available experimental data and established chemical principles to assist in the selection of appropriate building blocks for drug discovery and chemical synthesis.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms into the aminophenol scaffold significantly alters its physicochemical properties, which can have a profound impact on its reactivity, biological activity, and pharmacokinetic profile. While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on the known effects of fluorination on aromatic systems.
| Property | This compound | 2-Aminophenol | 4-Aminophenol |
| Molecular Weight | 145.11 g/mol [1] | 109.13 g/mol [2] | 109.13 g/mol [3] |
| Melting Point | Not available | ~172-174 °C[4][5] | ~187-190 °C[6] |
| pKa (Phenolic OH) | Predicted to be lower than aminophenols due to electron-withdrawing fluorine atoms | 9.97[7] | 10.30[6] |
| pKa (Amino Group) | Predicted to be lower than aminophenols due to electron-withdrawing fluorine atoms | 4.78[7] | 5.48[6] |
| LogP (Lipophilicity) | Predicted to be higher than aminophenols | 0.62 | 0.04 |
| Appearance | Not available | White to brown crystalline powder[4] | White or reddish-yellow crystals[6] |
| Solubility | Not available | Soluble in ethanol and water[4] | Slightly soluble in water and ethanol[3] |
Performance in Key Applications: A Data-Driven Comparison
The utility of aminophenols in drug development often lies in their roles as precursors for heterocyclic compounds, their inherent biological activities, and their antioxidant properties.
Antioxidant Activity
| Compound | DPPH Radical Scavenging IC50 (µM) |
| This compound | Data not available |
| 2-Aminophenol | Potent activity reported, but specific IC50 values vary across studies.[5] |
| 4-Aminophenol | Potent activity reported, generally higher than 2-aminophenol.[5] |
| N-Formyl-2-aminophenol | 3.23 µg/mL[7] |
| Ascorbic Acid (Vitamin C) | 6.1 - 10.65 µg/mL[7] |
| Quercetin | 0.55 - 19.17 µg/mL[7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Aminophenol derivatives have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of efficacy, with lower values indicating greater potency. Direct comparative MIC data for this compound is not available.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| This compound | Data not available | Data not available |
| 2-Aminophenol | Generally shows some activity, but less potent than 4-aminophenol.[8] | Generally shows some activity, but less potent than 4-aminophenol.[8] |
| 4-Aminophenol | Reported to have significant antibacterial activity.[9] | Reported to have significant antibacterial activity.[9] |
| Selected Aminophenol Derivatives | MIC values for various derivatives range from 8 to 64 µg/mL against different strains.[8] | MIC values for various derivatives range from 8 to 64 µg/mL against different strains.[8] |
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of aminophenol derivatives are of interest in anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound | IC50 against HeLa Cells (µM) | IC50 against MCF-7 Cells (µM) |
| This compound | Data not available | Data not available |
| Various Aminophenol Derivatives | IC50 values for different derivatives can range from low micromolar to higher concentrations.[4][10][11] | IC50 values for different derivatives can range from low micromolar to higher concentrations.[4][10][11][12] |
Experimental Protocols
Synthesis of this compound
General Protocol for the Reduction of a Nitrophenol
-
Dissolution: Dissolve the starting nitrophenol (e.g., 2-nitro-4,6-difluorophenol) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenol product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure aminophenol.
Note: This is a generalized protocol and specific conditions such as solvent, temperature, and reaction time will need to be optimized for the synthesis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of a compound.
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a serially diluted solution of the test compound to the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the test compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][5]
Signaling Pathways and Experimental Workflows
Aminophenol derivatives have been implicated in the modulation of key signaling pathways involved in inflammation and cancer, such as the p38 MAPK and NF-κB pathways. The antioxidant properties of aminophenols may contribute to their inhibitory effects on these pathways, as reactive oxygen species (ROS) are known to be upstream activators.
NF-κB Signaling Pathway Inhibition by Aminophenol Derivatives
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some aminophenol derivatives may inhibit this pathway by scavenging ROS, which are involved in the activation of the IKK complex that leads to the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Caption: Proposed mechanism of NF-κB pathway inhibition by aminophenol derivatives.
Synthesis of Benzoxazoles from Aminophenols
2-Aminophenols are key starting materials for the synthesis of benzoxazoles, a class of heterocyclic compounds with diverse biological activities. The general reaction involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
Caption: General workflow for the synthesis of benzoxazoles from 2-aminophenols.
References
- 1. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of both activator protein-1 and nuclear factor-kappa B signal transduction of human T cells by amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Amino-4,6-difluorophenol and 2-amino-4-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Amino-4,6-difluorophenol and 2-amino-4-fluorophenol. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecules in pharmaceutical and materials science. This comparison is based on fundamental principles of organic chemistry, supported by available data on related compounds.
Executive Summary
The introduction of an additional fluorine atom in this compound significantly influences its electronic properties and, consequently, its reactivity compared to 2-amino-4-fluorophenol. The increased electron-withdrawing nature of the two fluorine atoms in this compound is expected to lower the pKa of the phenolic hydroxyl group, thereby enhancing the nucleophilicity of the corresponding phenoxide. Conversely, the aromatic ring of the difluorinated compound will be more deactivated towards electrophilic aromatic substitution. The amino group in both compounds remains a key site for reactions such as acylation and diazotization.
Physicochemical Properties
| Property | 2-amino-4-fluorophenol | This compound |
| Molecular Formula | C₆H₆FNO | C₆H₅F₂NO |
| Molecular Weight | 127.12 g/mol | 145.11 g/mol |
| Predicted pKa | ~9.77 | < 9.77 |
Note: The pKa of 2-amino-4-fluorophenol is a predicted value. The pKa of this compound is predicted to be lower due to the presence of an additional electron-withdrawing fluorine atom, which stabilizes the phenoxide anion.
Reactivity Comparison
The reactivity of these aminophenols can be considered in three main areas: reactions involving the hydroxyl group, reactions involving the amino group, and reactions involving the aromatic ring.
Reactions at the Hydroxyl Group (O-Nucleophilicity)
The acidity of the phenol determines the ease of formation of the phenoxide ion, which is a potent nucleophile.
-
This compound: The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, leading to a more stable phenoxide ion.[1][2] This enhanced nucleophilicity of the phenoxide makes it more reactive in O-alkylation and O-acylation reactions.
-
2-amino-4-fluorophenol: With only one fluorine atom, the phenolic proton is less acidic compared to its difluoro counterpart. Consequently, its phenoxide is a weaker nucleophile.
A logical workflow for comparing O-alkylation reactivity would involve parallel reactions under identical conditions.
Caption: Workflow for comparing O-alkylation reactivity.
Reactions at the Amino Group (N-Nucleophilicity and Diazotization)
The amino group in both molecules is nucleophilic and can undergo reactions such as acylation and diazotization.[3]
-
Acylation: Both compounds can be N-acylated using reagents like acetic anhydride or acetyl chloride. The relative nucleophilicity of the amino group might be slightly reduced in the difluoro compound due to the overall electron-withdrawing environment of the ring, but both are expected to react readily.
-
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups. This reaction is a hallmark of primary aromatic amines.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring's susceptibility to attack by electrophiles is governed by the activating and deactivating effects of its substituents. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while fluorine atoms are deactivating but also ortho-, para-directing.
-
This compound: The presence of two deactivating fluorine atoms, in addition to the activating hydroxyl and amino groups, makes the aromatic ring significantly less nucleophilic. Electrophilic attack is expected to be slower compared to the monofluorinated analogue. The positions open for substitution are C3 and C5. The directing effects of the existing substituents would need to be carefully considered to predict the major product.
-
2-amino-4-fluorophenol: The single fluorine atom provides less deactivation, making the ring more susceptible to electrophilic attack than the difluoro compound. The activating -OH and -NH2 groups will direct incoming electrophiles primarily to the positions ortho and para to them.
The following diagram illustrates the interplay of directing effects on 2-amino-4-fluorophenol.
Caption: Directing effects in electrophilic aromatic substitution.
Experimental Protocols
While direct comparative experimental data is scarce, the following general protocols for key reactions can be adapted for a side-by-side comparison of this compound and 2-amino-4-fluorophenol.
General Protocol for N-Acylation
This protocol is adapted from standard procedures for the acetylation of aminophenols.
Materials:
-
2-Amino-4-fluorophenol or this compound
-
Acetic anhydride
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the aminophenol (1.0 eq) and base (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Benzoxazole Synthesis
This protocol describes the condensation of an aminophenol with a carboxylic acid to form a benzoxazole.
Materials:
-
2-Amino-4-fluorophenol or this compound
-
Benzoic acid (or other carboxylic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Combine the aminophenol (1.0 eq) and benzoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (sufficient to ensure stirring) to the mixture.
-
Heat the reaction mixture to 180-200 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The additional fluorine atom in this compound is predicted to have a pronounced effect on its reactivity compared to 2-amino-4-fluorophenol. The increased acidity of the difluoro compound suggests it will be a better substrate for reactions involving the phenoxide nucleophile. Conversely, the monofluorinated compound is expected to be more reactive in electrophilic aromatic substitution reactions due to lesser deactivation of the aromatic ring. The reactivity of the amino group is anticipated to be comparable in both molecules for reactions like acylation. For drug development professionals, these differences in reactivity can be strategically exploited to favor desired reaction pathways and to fine-tune the electronic properties of target molecules. Direct comparative experimental studies are recommended to quantify these reactivity differences and to fully elucidate the synthetic potential of these valuable building blocks.
References
Comparative Efficacy Analysis: PROTAC ARV-825 versus Small Molecule Inhibitor JQ1 for BRD4 Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides a comparative analysis of the efficacy of the BRD4-targeting PROTAC, ARV-825, against the well-established small molecule inhibitor, JQ1. While the initial request concerned PROTACs incorporating 2-amino-4,6-difluorophenol, a thorough review of published scientific literature did not yield sufficient data on such compounds. Therefore, this guide utilizes the extensively studied BRD4 degraders as a representative example to illustrate the principles and experimental evaluation of PROTAC efficacy in comparison to traditional inhibitors.
ARV-825 is a heterobifunctional PROTAC that links a ligand for the BRD4 protein to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of BRD4.[1] JQ1, conversely, is a small molecule inhibitor that competitively binds to the bromodomains of BET family proteins, including BRD4, thereby inhibiting its function.[2] This guide will delve into their mechanisms of action, comparative efficacy data from various cancer cell lines, and detailed experimental protocols for the key assays used in their evaluation.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between ARV-825 and JQ1 lies in their mode of action. JQ1 acts as an inhibitor, reversibly binding to the active site of BRD4 and preventing its interaction with acetylated histones, which is crucial for the transcription of target genes like MYC.[3] In contrast, ARV-825 facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the BRD4 protein by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of ARV-825 and JQ1 across various cancer cell lines. The data is presented as DC50 (concentration for 50% degradation) for ARV-825 and IC50 (concentration for 50% inhibition of cell viability) for both compounds.
| ARV-825 Efficacy Data | ||
| Cell Line | Cancer Type | DC50 (nM) |
| 22RV1 | Prostate Cancer | 0.57[4] |
| CA46 | Burkitt's Lymphoma | < 1[1] |
| NAMALWA | Burkitt's Lymphoma | 1[4] |
| IMR-32 | Neuroblastoma | 7.024[5] |
| SK-N-SH | Neuroblastoma | 146.9[5] |
| SH-SY5Y | Neuroblastoma | 53.71[5] |
| SK-N-BE(2) | Neuroblastoma | 232.8[5] |
| ARV-825 vs. JQ1: Comparative IC50 Values (72h treatment) | ||
| Cell Line | Cancer Type | ARV-825 IC50 (nM) |
| KMS-34 | Multiple Myeloma | - |
| LR5 | Multiple Myeloma | - |
| TPC-1 | Thyroid Carcinoma | Significantly more potent than JQ1 (at 500 nM)[6] |
| HGC27 | Gastric Cancer | Lower than JQ1[7] |
| MGC803 | Gastric Cancer | Lower than JQ1[7] |
| A2780 | Ovarian Endometrioid Carcinoma | - |
| HEC151 | Endometrial Endometrioid Carcinoma | - |
| H1373 | Non-Small Cell Lung Cancer | - |
| A549 | Non-Small Cell Lung Cancer | - |
| MOLM-13 | Acute Myeloid Leukemia | 18.2[1] |
| MV4-11 | Acute Myeloid Leukemia | 1.05[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug candidates. Below are protocols for key experiments used to evaluate the efficacy of PROTACs and small molecule inhibitors.
Protocol 1: Western Blot for BRD4 Degradation
Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
ARV-825
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-BRD4)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of ARV-825 or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
ARV-825 and JQ1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or SDS-HCl)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of ARV-825 or JQ1 for 72 hours.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492-590 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the BRD4-ARV-825-CRBN ternary complex.
Materials:
-
Cells treated with ARV-825
-
Lysis buffer
-
Anti-BRD4 antibody[15]
-
Protein A/G magnetic beads[16]
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-BRD4, anti-CRBN)
Procedure:
-
Cell Lysis: Lyse the treated cells as described in the Western Blot protocol.[17]
-
Immunoprecipitation: Incubate the cell lysate with an anti-BRD4 antibody overnight at 4°C.[16]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[16]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.[17]
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against BRD4 and CRBN to detect the presence of the ternary complex.[17]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of action for JQ1 (inhibition) and ARV-825 (degradation).
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for evaluating the efficacy of a PROTAC.
Conclusion
This comparison guide demonstrates that the PROTAC ARV-825 offers a distinct and often more potent mechanism for targeting BRD4 compared to the small molecule inhibitor JQ1. The ability of ARV-825 to induce degradation of BRD4 leads to sustained downstream effects and, in many cases, superior anti-proliferative activity in cancer cell lines. The provided experimental protocols and workflows serve as a foundation for researchers to design and execute studies for the evaluation of novel PROTACs and other targeted protein degraders. While the initially requested PROTACs containing this compound could not be analyzed due to a lack of available data, the principles and methods outlined in this guide are broadly applicable to the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 7. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Comparative SAR Analysis of 2-Amino-4,6-difluorophenol Analogs and Related Heterocycles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure-Activity Relationships of Fluorinated Aminophenol and Aminopyridine Analogs as Potent Kinase Inhibitors.
The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern drug discovery, offering improvements in metabolic stability, binding affinity, and overall pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4,6-difluorophenol analogs and structurally related 2,6-diamino-3,5-difluoropyridinyl heterocycles, with a focus on their potent inhibitory activity against key protein kinases implicated in inflammatory diseases and cancer.
From Screening Hit to Potent p38α MAP Kinase Inhibitors
The development of selective p38α mitogen-activated protein (MAP) kinase inhibitors has been a significant focus for the treatment of chronic inflammatory diseases. A notable series of inhibitors is based on a 2,6-diamino-3,5-difluoropyridinyl scaffold, which shares key structural features with this compound. The SAR studies of these pyridinyl derivatives offer valuable insights into the structural requirements for potent kinase inhibition.
The general structure of these inhibitors consists of a central difluorinated amino-heterocycle linked to various substituted aryl moieties. The following table summarizes the SAR of key analogs, highlighting the impact of substitutions on their inhibitory potency against p38α MAP kinase and their cellular activity in inhibiting LPS-induced TNFα production.
| Compound ID | Heterocycle (at position 4 of pyridine) | R Group (on phenyl) | p38α IC50 (µM) | TNFα Inhibition IC50 (µM) |
| 1 | 2-Methylthio-imidazol-1-yl | 4-Fluoro | 0.04 | 0.09 |
| 2 | Imidazol-1-yl | 4-Fluoro | 0.03 | 0.05 |
| 3 | 2-Amino-oxazol-5-yl | 4-Fluoro | 0.03 | 0.08 |
| 4 | 2-Amino-thiazol-5-yl | 4-Fluoro | 0.05 | 0.12 |
| 5 | Pyrrol-2-yl | 4-Fluoro | 0.02 | 0.04 |
| 6 | 2-Methyl-pyrrol-3-yl | 4-Fluoro | 0.01 | 0.02 |
| 7 | 2-Amino-imidazol-1-yl | 4-Fluoro | 0.02 | 0.03 |
| 8 | 2-Amino-triazol-1-yl | 4-Fluoro | 0.04 | 0.07 |
| 9 | Imidazol-1-yl | 2,4-Difluoro | 0.02 | 0.03 |
| 10 | Imidazol-1-yl | 2,6-Difluoro | 0.04 | 0.06 |
| 11 | Imidazol-1-yl | 4-Methyl | 0.06 | 0.15 |
| 12 | Imidazol-1-yl | 4-Chloro | 0.03 | 0.06 |
Data compiled from studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α inhibitors.
The data reveals several key SAR trends:
-
Heterocyclic Core: A variety of five-membered heterocycles are well-tolerated, with pyrrole and imidazole derivatives generally showing high potency.
-
Substitution on the Phenyl Ring: A 4-fluoro substituent is a common feature in potent inhibitors. Disubstitution with fluorine at the 2 and 4 positions can maintain or slightly improve activity, while substitution at the 2 and 6 positions is less favorable. Other substitutions like methyl and chloro at the 4-position are also tolerated but may lead to slightly reduced potency.
-
Amino Group on the Heterocycle: The presence of an amino group on the heterocyclic ring, as seen in compounds 3, 4, 7, and 8, is compatible with potent inhibition.
Anticancer Activity of Aminophenol Analogs
In a related context, novel aminophenol analogs have been investigated for their anticancer properties. These studies, while not specific to the 2-amino-4,6-difluoro substitution pattern, provide valuable comparative data on the antiproliferative effects of this class of compounds against various cancer cell lines. For instance, a series of p-alkylaminophenols and N-(4-hydroxyphenyl)alkanamides were synthesized and evaluated for their ability to suppress cancer cell growth.
| Compound | Structure | MCF-7 IC50 (µM) | DU-145 IC50 (µM) | HL-60 IC50 (µM) |
| p-Dodecylaminophenol | C12H25-NH-Ph-OH | ~5 | ~7 | ~3 |
| p-Decylaminophenol | C10H21-NH-Ph-OH | ~10 | ~12 | ~8 |
| N-(4-hydroxyphenyl)dodecanamide | C11H23-CO-NH-Ph-OH | > 50 | > 50 | > 50 |
| N-(4-hydroxyphenyl)decanamide | C9H19-CO-NH-Ph-OH | > 50 | > 50 | > 50 |
| Fenretinide (Reference) | Retinoyl-NH-Ph-OH | ~8 | ~10 | ~5 |
Data from studies on novel aminophenol analogues with anticancer activities.[1]
Key observations from this study include:
-
The nature of the linkage of the alkyl chain to the aminophenol is critical. A direct alkyl-amino linkage resulted in potent anticancer activity, whereas an amide linkage led to a significant loss of potency.[1]
-
The length of the alkyl chain influences activity, with the dodecyl derivative being more potent than the decyl analog.[1]
-
The most potent aminophenol analogs demonstrated greater efficacy than the reference compound, fenretinide.[1]
Experimental Protocols
p38α MAP Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α MAP kinase enzyme. The activity is typically quantified by measuring the consumption of ATP.
Protocol:
-
Recombinant human p38α kinase is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., myelin basic protein or a specific peptide substrate) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified. This can be done using various methods, including radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP levels (e.g., Kinase-Glo®).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
TNFα Inhibition in LPS-Stimulated Human Whole Blood
Principle: This cellular assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα in response to stimulation with lipopolysaccharide (LPS).
Protocol:
-
Fresh human whole blood is collected from healthy donors.
-
The blood is pre-incubated with various concentrations of the test compound.
-
LPS is added to the blood to stimulate the production of TNFα by monocytes.
-
The samples are incubated for several hours (e.g., 4-6 hours) at 37°C.
-
The reaction is stopped, and the plasma is separated by centrifugation.
-
The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.
-
IC50 values are determined by plotting the percentage of TNFα inhibition against the logarithm of the compound concentration.
Cancer Cell Proliferation Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cancer cells (e.g., MCF-7, DU-145, HL-60) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours to allow the formation of formazan crystals.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these kinase inhibitors.
References
A Comparative Guide to Fluorinated E3 Ligase Binders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the design and optimization of E3 ubiquitin ligase binders are paramount to the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of E3 ligase binders featuring fluorine substitutions, with a focus on derivatives that incorporate fluorinated phenyl moieties, and contrasts their performance with widely-used, non-fluorinated alternatives. While specific binders directly synthesized from 2-Amino-4,6-difluorophenol are not prominently featured in publicly accessible research, this guide will focus on structurally related fluorinated binders for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, which are the most utilized ligases in PROTAC design.
Introduction to Fluorinated E3 Ligase Binders
The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity. In the context of E3 ligase binders, strategic fluorination can modulate the electronic and conformational properties of the ligand, potentially leading to improved potency and selectivity of the resulting PROTACs. This guide will explore the impact of fluorination on the performance of VHL and CRBN binders.
Quantitative Performance Comparison
The following tables summarize key performance data for representative fluorinated E3 ligase binders and their non-fluorinated counterparts. The data is compiled from various published studies and is intended for comparative purposes.
VHL Ligand Binders
| Ligand | Modification | Binary Binding Affinity (Kd or IC50 to VHL) | PROTAC DC50 | PROTAC Dmax | Reference |
| VH032 | Non-fluorinated baseline | 185 nM (Kd)[1][2] | Varies with target | Varies with target | [1][2] |
| VH101 | α-fluoro-cyclopropyl cap | 44 nM (Kd)[3] | Improved cellular potency | - | [3] |
| VH298 | α-cyano substitution (bioisostere of α-fluoro) | 90 nM (Kd)[3] | 1.9-fold increase vs VH032 | - | [3] |
| (3R,4S)-F-Hyp VH032 analog | Fluorine on hydroxyproline ring | ~370 nM (Kd) | - | - | [2] |
| Phenyl-fluorinated VH032 analog | 3-fluoro on phenyl ring | ~5-fold improved IC50 vs. parent | - | - | [4] |
| VHL-SF2 | Sulfonyl fluoride replacing hydroxyproline | 35 µM (IC50) | Degrades BRD4 and AR | - | [5] |
CRBN Ligand Binders
| Ligand | Modification | Binary Binding Affinity (Kd or IC50 to CRBN) | PROTAC DC50 | PROTAC Dmax | Reference |
| Pomalidomide | Non-fluorinated baseline | High affinity | Varies with target | Varies with target | [6] |
| Lenalidomide | Non-fluorinated baseline | High affinity | Varies with target | Varies with target | [6] |
| Fluorinated Benzamide Analog (6b) | Perfluorinated benzamide | Increased affinity vs. non-fluorinated (6a) | - | - | [6] |
| Fluorinated Phenyl Dihydrouracil Analog | Fluorine on phenyl ring | - | <100 nM (for BTK and EGFR) | >90% | [] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental methodologies is crucial for understanding the evaluation of E3 ligase binders and their corresponding PROTACs.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the E3 ligase binder to its target E3 ligase.
Materials:
-
Purified E3 ligase (e.g., VCB complex for VHL, or CRBN-DDB1)
-
Fluorinated or non-fluorinated E3 ligase binder
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Protocol:
-
Sample Preparation: Dialyze the purified E3 ligase and dissolve the binder in the same dialysis buffer to minimize buffer mismatch.
-
ITC Setup:
-
Load the E3 ligase solution (e.g., 10-20 µM) into the sample cell.
-
Load the binder solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the binder into the E3 ligase solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in a homogenous assay format.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged VCB)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer and microplates
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Reaction: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation and antibody binding.
-
Signal Detection: Measure the TR-FRET signal (emission at two wavelengths) using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates ternary complex formation.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Reaction Setup: Combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.
-
Initiation: Add the PROTAC to initiate the reaction. Include a no-PROTAC control.
-
Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 60-90 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin. A high molecular weight smear or ladder of bands indicates poly-ubiquitination.
Conclusion
The strategic incorporation of fluorine into E3 ligase binders represents a promising avenue for optimizing the performance of PROTACs. The presented data indicates that fluorination can enhance binding affinity and cellular potency, although the effects are highly dependent on the specific position of the fluorine atom and the overall molecular context. The provided experimental protocols offer a robust framework for the systematic evaluation of novel E3 ligase binders and their corresponding PROTACs, enabling researchers to make data-driven decisions in the design of next-generation targeted protein degraders.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Aminophenol and Difluorophenol Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various aminophenol and difluorophenol derivatives, drawing from recent scientific literature. Due to limited direct biological data on 2-Amino-4,6-difluorophenol, this document synthesizes findings from structurally related compounds to offer insights into their potential therapeutic applications, particularly in oncology and infectious diseases. The information presented herein is intended to serve as a foundational resource for further research and development in this chemical space.
I. Comparative Anticancer Activity
Several studies have highlighted the potential of aminophenol and its derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes in cancer cells.
A study on novel aminophenol analogues demonstrated that their anticancer activity is dependent on the length of an alkyl chain attached to the aminophenol. Specifically, p-dodecylaminophenol and p-decylaminophenol suppressed the growth of breast cancer (MCF-7, MCF-7/Adr(R)), prostate cancer (DU-145), and leukemia (HL60) cells.[1] The potency of these compounds was correlated with their ability to be incorporated into cancer cells and induce apoptosis.[1]
Similarly, novel derivatives of 6-amino-2-phenylbenzothiazole have shown cytostatic activities against a panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cells.[2] Furthermore, a series of new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives exhibited high anti-proliferative activities against various cancer cell lines.[3] The length of the alkyl chain on the N-alkyl bromides was found to enhance their cytotoxic functions.[3]
In the context of difluorophenol derivatives, a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent inhibitors of the B-Raf(V600E) kinase, a key driver in certain cancers like melanoma.[4] These compounds have demonstrated significant antiproliferative activity in cancer cell lines harboring this specific mutation.[4]
Table 1: Comparative in vitro Anticancer Activity of Aminophenol and Difluorophenol Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |
| Aminophenol Analogues | p-dodecylaminophenol | HL60 (Leukemia) | IC50 | Not Specified | [1] |
| p-decylaminophenol | MCF-7 (Breast) | IC50 | Not Specified | [1] | |
| 6-Amino-2-phenylbenzothiazoles | Fluoro substituted derivatives | HeLa, MCF-7, CaCo-2, Hep-2 | Cytostatic Activity | Active | [2] |
| 2-Amino-4-aryl-6-pyridopyrimidines | N-alkyl bromide derivatives | Hep3B, A549, HeLa, C6, HT29, MCF7 | Anti-proliferative Activity | High | [3] |
| o-Aminophenol Derivatives | Compound 6i | HepG2, A549, MCF7 | IC50 | 29.46, 71.29, 80.02 µg/mL | [5] |
| 2,4-Difluorophenol Analogues | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | B-Raf(V600E) mutant cell lines | Antiproliferative Activity | Potent | [4] |
II. Enzyme Inhibition Profile
Aminophenol and difluorophenol derivatives have also been investigated as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.
For instance, amino and thiol substrate analogs of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) have been shown to be potent inhibitors of IspH, an enzyme in the bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) pathway for isoprenoid biosynthesis.[6] The amino and thiol analogs exhibited IC50 values of 0.15 µM and 0.21 µM, respectively, against IspH.[6] This pathway is essential in most bacteria and malaria parasites but absent in mammals, making it an attractive target for antimicrobial drug development.[6]
Synthetic amino acid derivatives have also demonstrated inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting their utility as hypoglycemic and anti-obesity agents.[7] The inhibitory effect was found to be dependent on the concentration and the length of the hydrocarbon chain of the derivatives.[7]
III. Antimicrobial Potential
Halogenated phenols and their derivatives are known for their antimicrobial properties.[8] The biological evaluation of 4-aminodiphenylamine derivatives has shown that some of these compounds possess antimicrobial and antibiofilm activity.[9][10] Similarly, certain o-aminophenol derivatives have demonstrated weak to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
The antifungal activity of 2,4-difluorophenol analogs has been particularly noteworthy. Analogs of the antifungal drug fluconazole, specifically 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, have shown superior efficacy against various Candida species, including resistant strains.[4] Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Table 2: Comparative Antimicrobial Activity of Aminophenol and Difluorophenol Derivatives
| Compound Class | Derivative Example | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| 4-Aminodiphenylamine Derivatives | Compounds 1 and 6 | S. aureus, E. faecalis, E. coli, P. aeruginosa | MIC | 312 - 1250 | [10] |
| o-Nitrophenol Derivatives | Compound 5g | Various bacteria and fungi | MIC | 100 - 200 | [5] |
| 2,4-Difluorophenol Dithiocarbamate Analogs | Analog 2b | Candida albicans | MIC | <0.03 - 0.25 | [4] |
| Analog 3a | Candida glabrata | MIC | <0.03 - 0.25 | [4] |
IV. Experimental Protocols
A comprehensive biological evaluation relies on standardized and well-documented experimental protocols. Below are summaries of key methodologies cited in the referenced literature.
A. Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured spectrophotometrically, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. After treatment with the test compounds, cells are fixed and stained with SRB. The bound dye is then solubilized, and the absorbance is measured to determine the cell density.
B. Enzyme Inhibition Assays
-
General Protocol: The activity of the target enzyme is measured in the presence and absence of the inhibitor. A typical assay involves incubating the enzyme with its substrate and varying concentrations of the test compound. The rate of product formation or substrate depletion is monitored over time, often using a spectrophotometric or fluorometric method. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
α-Amylase and α-Glucosidase Inhibition Assays: These assays are used to screen for potential antidiabetic agents. The inhibitory activity is determined by pre-incubating the enzyme with the test compounds, followed by the addition of the substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase). The amount of product released is quantified, and the percentage of inhibition is calculated.
C. Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Conclusion
The collective evidence from studies on various aminophenol and difluorophenol derivatives suggests that this chemical scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects, highlight the versatility of these compounds. The structure-activity relationship studies indicate that modifications to the core structure, such as altering substituent groups and chain lengths, can significantly impact their potency and selectivity.
For researchers and drug development professionals, the data presented in this guide can serve as a valuable starting point for the design and synthesis of new this compound derivatives with potentially enhanced biological profiles. Further investigations into their mechanisms of action, pharmacokinetic properties, and in vivo efficacy are warranted to fully realize their therapeutic potential.
References
- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of Fluoro, Amino and Thiol Inhibitors Bound to the [Fe4S4] Protein IspH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assays for 2-Amino-4,6-difluorophenol-Containing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4,6-difluorophenol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic incorporation of fluorine atoms often enhances metabolic stability and binding affinity, making this scaffold a focal point in the development of novel therapeutics for oncology and other diseases. This guide provides an objective comparison of in vitro assays used to characterize compounds containing the this compound moiety, with a focus on their application as inhibitors of key oncogenic kinases such as BRAF, CDK4/6, and VRK1/2. The information presented herein is supported by experimental data and detailed methodologies to aid in the evaluation and progression of drug discovery programs.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro biochemical and cellular potencies of representative compounds featuring the this compound or a similar fluorinated aminophenol core. These compounds have been evaluated for their inhibitory activity against their respective target kinases and their effects on downstream cellular signaling and proliferation.
Table 1: Comparative Enzymatic Inhibitory Activity (IC50) of Fluorinated Aminophenol Derivatives Against Target Kinases
| Compound Class | Target Kinase | Representative Compound(s) | IC50 (nM) | Assay Type |
| Pyridine-based | VRK1 | 26 | 150 | Enzyme Inhibition Assay |
| Pyridine-based | VRK2 | 18 | >10,000 | Enzyme Inhibition Assay |
| N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | BRAFV600E | 2 (R'=3-t-Bu) | 3 | Biochemical Kinase Assay |
| N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | BRAFV600E | 10 (R'=3-iPr) | <0.4 | Biochemical Kinase Assay |
| Diaryl-substituted pyrimidines | CDK4 | ZINC585291674 | 184.14 | Biochemical Kinase Assay |
| Diaryl-substituted pyrimidines | CDK6 | ZINC585291674 | 111.78 | Biochemical Kinase Assay |
Table 2: Comparative Cellular Activity of Fluorinated Aminophenol Derivatives
| Compound Class | Cell Line | Cellular Target/Pathway | Representative Compound(s) | EC50 (µM) / Effect | Assay Type |
| N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | A375 (BRAFV600E) | p-ERK inhibition | 2 (R'=3-t-Bu) | 0.04 | Western Blot/In-Cell Western |
| N-(4-hydroxy-3-(trifluoromethyl)phenyl) amides | A375 (BRAFV600E) | p-ERK inhibition | 10 (R'=3-iPr) | 0.05 | Western Blot/In-Cell Western |
| CDK4/6 Inhibitors | Various Cancer Cell Lines | Cell Proliferation | Not Specified | Varies | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| CDK4/6 Inhibitors | Various Cancer Cell Lines | G1 Cell Cycle Arrest | Not Specified | Varies | Flow Cytometry |
| CDK4/6 Inhibitors | Various Cancer Cell Lines | Rb Phosphorylation Inhibition | Not Specified | Varies | Western Blot |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical Kinase Inhibition Assays
a. BRAFV600E Kinase Assay (Luminescent - ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2]
-
Materials:
-
Recombinant active BRAFV600E enzyme
-
Inactive MEK1 protein (as substrate)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
Add 5 µL of the diluted compound or control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted active BRAFV600E enzyme to each well. For blank controls, add kinase buffer instead of the enzyme.
-
Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at room temperature for 40-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
b. CDK4/6 and VRK1/2 Kinase Assays (Radiometric Filter Binding)
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate protein.
-
Materials:
-
Recombinant active CDK4/Cyclin D1, CDK6/Cyclin D1, VRK1, or VRK2 enzyme
-
Substrate protein (e.g., Retinoblastoma protein (Rb) fragment for CDK4/6, Histone H3 for VRK1/2)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds serially diluted in DMSO
-
Filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer
-
Scintillation counter
-
-
Procedure:
-
Set up the kinase reaction in a microplate by combining the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the IC50 values as described for the luminescent assay.
-
Cell-Based Assays
a. Cell Viability Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
b. Western Blot for Phosphoprotein Analysis (p-Rb, p-ERK)
This technique detects the phosphorylation status of target proteins, providing evidence of on-target pathway inhibition in a cellular context.[1][4][5][6]
-
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-p-ERK (Thr202/Tyr204), anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with the test compound for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
c. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8][9][10][11]
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
d. E2F-Regulated Gene Expression Analysis (RT-qPCR)
This assay measures changes in the mRNA levels of genes that are transcriptionally regulated by the E2F family of transcription factors, which are downstream of the CDK4/6-Rb pathway.[12][13][14]
-
Materials:
-
Cancer cell lines
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for E2F target genes (e.g., CCNE1, MYC) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with the test compound for an appropriate duration.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated versus control cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of Mammalian E2F Regulatory Networks Using DNA Microarray Hybridization Analyses - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Structural analysis of proteins bound to 2-Amino-4,6-difluorophenol derivatives
A detailed guide for researchers and drug development professionals on the structural interactions of aminophenol derivatives with various protein targets. This report provides a comparative analysis of binding modes, quantitative interaction data, and detailed experimental protocols for key structural studies.
While direct structural data for proteins bound to 2-Amino-4,6-difluorophenol is not yet publicly available, this guide offers a comparative analysis of structurally similar ligands, including 2-aminophenol and fluorinated substrate analogs, in complex with their respective protein targets. The insights from these structures provide a valuable framework for understanding the potential interactions of this compound and for guiding future drug discovery efforts.
This guide will focus on three key examples:
-
Tryptophan Synthase in complex with a 2-aminophenol quinonoid intermediate.
-
Aminophenol Dioxygenase with its substrate, 2-aminophenol.
-
IspH , a key enzyme in isoprenoid biosynthesis, bound to fluoro, amino, and thiol substrate analogs.
Quantitative Data Summary
The following table summarizes key quantitative data from the structural and functional studies of the selected protein-ligand complexes. This allows for a direct comparison of binding affinities and the quality of the structural data.
| Protein Target | Ligand/Derivative | PDB ID | Resolution (Å) | R-free | IC₅₀ (µM) | Key Interacting Residues |
| Tryptophan Synthase | 2-aminophenol quinonoid | 4HPJ | 1.45 | 0.189 | - | β-subunit active site residues |
| Aminophenol Dioxygenase | 2-aminophenol | 8IHG | 2.86 | 0.234 | - | Catalytic domain residues |
| IspH | (E)-4-fluoro-3-methylbut-2-enyl diphosphate | 4H4C | 1.80 | 0.232 | - | H41, S225, S226, N227, S269 |
| IspH | (E)-4-amino-3-methylbut-2-enyl diphosphate | - | - | - | 0.15 | Active site residues |
| IspH | (E)-4-mercapto-3-methylbut-2-enyl diphosphate | 4H4E | 1.70 | 0.213 | 0.21 | H41, S225, S226, N227, S269 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.
X-ray Crystallography: A General Workflow
The determination of protein-ligand complex structures by X-ray crystallography follows a multi-step process, as outlined in the diagram below.
Protein Expression and Purification (IspH Example)
The E. coli IspH protein was expressed and purified as described by Span et al.[1][2] The gene was cloned into a pET vector and expressed in E. coli BL21(DE3) cells. The protein was purified using a combination of affinity and size-exclusion chromatography.
Crystallization and Data Collection (IspH Example)
Crystals of IspH in complex with its ligands were grown using the sitting-drop vapor diffusion method.[1][2] For the complex with (E)-4-fluoro-3-methylbut-2-enyl diphosphate (PDB ID: 4H4C), the crystallization solution contained 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium sulfate, and 25% PEG3350.[3] X-ray diffraction data were collected at a synchrotron source.
Structure Determination and Refinement
The crystal structures were solved by molecular replacement using a previously determined structure as a search model.[3] The models were then built and refined using software packages such as REFMAC.
Comparative Analysis of Binding Modes
The following diagram illustrates the catalytic cycle of IspH and the inhibitory mechanism of substrate analogs.
In Tryptophan Synthase, the 2-aminophenol quinonoid is a covalently bound intermediate in the β-subunit active site.[4][5] For Aminophenol Dioxygenase, 2-aminophenol binds as a substrate in the catalytic domain, poised for ring opening. In the case of IspH, the amino and thiol derivatives act as inhibitors by binding to the unique fourth iron atom of the [Fe4S4] cluster, mimicking the substrate binding but preventing the subsequent catalytic steps.[1][2]
Conclusion
The structural analyses of proteins in complex with 2-aminophenol and its analogs reveal diverse binding modes and mechanisms of interaction. While a structure with this compound is not yet available, the data presented here for Tryptophan Synthase, Aminophenol Dioxygenase, and IspH provide a strong foundation for predicting its binding characteristics. The detailed experimental protocols also serve as a valuable resource for researchers aiming to conduct similar structural studies. Future work should focus on obtaining the crystal structure of a protein bound to this compound to directly elucidate its specific interactions and to further inform the rational design of novel therapeutics.
References
- 1. 4h4e - IspH in complex with (E)-4-mercapto-3-methylbut-2-enyl diphosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 2. 4h4c - IspH in complex with (E)-4-fluoro-3-methylbut-2-enyl diphosphate - Summary - Protein Data Bank Japan [pdbj.org]
- 3. 4h4c - IspH in complex with (E)-4-fluoro-3-methylbut-2-enyl diphosphate - Experimental details - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00004hpj [wwpdb.org]
Comparative Stability of Fluorinated Aminophenol Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the chemical stability of fluorinated aminophenol isomers, compounds of significant interest in drug development and materials science. The introduction of fluorine into the aminophenol scaffold can profoundly influence molecular properties, including metabolic stability, thermal resilience, and resistance to oxidation. Understanding the stability profiles of different isomers is crucial for selecting optimal candidates for further development.
While direct comparative experimental data for all fluorinated aminophenol isomers is limited, this guide synthesizes established principles of fluorine chemistry and stability analysis of related compounds to provide a predictive overview. The following sections detail the expected stability trends, methodologies for experimental validation, and potential degradation pathways.
Data Summary: Predicted Stability of Fluorinated Aminophenol Isomers
The stability of fluorinated aminophenol isomers is influenced by the relative positions of the amino, hydroxyl, and fluorine substituents. Fluorine's high electronegativity can modulate the electron density of the aromatic ring and the functional groups, thereby affecting reactivity. The following table summarizes the predicted relative stability of various isomers based on theoretical calculations of non-fluorinated aminophenols and the known effects of fluorination. It is important to note that these are predictive values and should be confirmed by experimental data.
| Isomer | Predicted Relative Thermal Stability (Decomposition Onset) | Predicted Relative Oxidative Stability (Oxidation Potential) | Key Influencing Factors |
| Ortho-Aminophenol Isomers | |||
| 2-Amino-3-fluorophenol | High | High | Fluorine's inductive withdrawal effect stabilizes the aromatic ring. Intramolecular hydrogen bonding between the amino and hydroxyl groups may also contribute to stability. |
| 2-Amino-4-fluorophenol | Moderate to High | Moderate | Fluorine at the para-position to the hydroxyl group can influence the electronic environment, potentially making it more susceptible to oxidation compared to the 3-fluoro isomer. |
| 2-Amino-5-fluorophenol | Moderate to High | Moderate | The electronic effects of fluorine at the meta-position to the hydroxyl group are less pronounced, leading to intermediate stability. |
| 2-Amino-6-fluorophenol | High | High | Steric hindrance from the fluorine atom adjacent to the amino group may provide additional kinetic stability against certain degradation pathways. |
| Meta-Aminophenol Isomers | |||
| 3-Amino-2-fluorophenol | High | High | The proximity of the electron-withdrawing fluorine to the hydroxyl group is expected to increase its oxidation potential. |
| 3-Amino-4-fluorophenol | Moderate | Low to Moderate | The para-relationship between the amino and fluorine groups, and ortho to the hydroxyl group, may create a more electron-rich system susceptible to oxidation. |
| 3-Amino-5-fluorophenol | High | High | Symmetrical fluorine substitution meta to both the amino and hydroxyl groups provides significant inductive stabilization. Based on studies of non-fluorinated aminophenols, the 3-isomer is generally less reactive and more stable.[1] |
| Para-Aminophenol Isomers | |||
| 4-Amino-2-fluorophenol | Moderate | Low | The ortho-fluorine to the hydroxyl group can increase its acidity and susceptibility to oxidation. Non-fluorinated 4-aminophenol is generally the most reactive and least stable isomer.[1] |
| 4-Amino-3-fluorophenol | Moderate to High | Moderate | Fluorine meta to the hydroxyl group and ortho to the amino group provides some inductive stabilization, potentially improving stability over the non-fluorinated para-isomer. |
Experimental Protocols
To empirically determine the stability of fluorinated aminophenol isomers, the following experimental protocols are recommended:
Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition temperature and identify phase transitions.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
-
Sample Preparation: 3-5 mg of the fluorinated aminophenol isomer is accurately weighed into an aluminum or ceramic pan.
-
TGA Protocol:
-
The sample is heated from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
The analysis is conducted under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.
-
The mass loss of the sample as a function of temperature is recorded. The onset temperature of decomposition is determined from the TGA curve.
-
-
DSC Protocol:
-
The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range relevant to its expected melting and decomposition points.
-
Heat flow to or from the sample is measured relative to a reference. Endothermic and exothermic events such as melting, crystallization, and decomposition are recorded.
-
Oxidative Stability Assessment using Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of the isomers, providing a measure of their resistance to electrochemical oxidation.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Sample Preparation: A solution of the fluorinated aminophenol isomer (e.g., 1 mM) is prepared in an appropriate electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
CV Protocol:
-
The potential is swept from an initial value (e.g., -0.2 V) to a final value (e.g., +1.0 V) and back at a set scan rate (e.g., 100 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The onset potential of the first oxidation peak provides a quantitative measure of the ease of oxidation. A higher (more positive) oxidation potential indicates greater stability against oxidation.[2]
-
Degradation Kinetics Study using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of degradation under specific stress conditions (e.g., elevated temperature, oxidative stress).
Methodology:
-
Instrumentation: An HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer).
-
Sample Preparation: A stock solution of the fluorinated aminophenol isomer is prepared and subjected to stress conditions (e.g., incubation at 60°C in an aqueous buffer or treatment with an oxidizing agent like hydrogen peroxide).
-
HPLC Protocol:
-
Aliquots are withdrawn at various time points.
-
The samples are analyzed by HPLC to quantify the remaining concentration of the parent compound.
-
The degradation rate constant can be calculated by plotting the natural logarithm of the concentration versus time, assuming pseudo-first-order kinetics.[3]
-
Visualizing Experimental Workflows and Degradation Pathways
To aid in the conceptualization of the stability assessment and potential degradation mechanisms, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of fluorinated aminophenol isomers.
Caption: A generalized oxidative degradation pathway for aminophenol compounds.
References
- 1. Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4,6-difluorophenol: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-4,6-difluorophenol, ensuring compliance and minimizing risk.
Hazard and Personal Protective Equipment Summary
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation (H315) | Causes skin irritation.[1] | Protective gloves |
| Serious Eye Irritation (H319) | Causes serious eye irritation.[1] | Eye protection/face protection |
| Respiratory Irritation (H335) | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. |
Note: Always consult the specific Safety Data Sheet (SDS) for the most up-to-date hazard information and PPE recommendations.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous waste, in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.
1. Waste Collection:
-
Solid Waste:
-
Collect un-used or contaminated this compound solid in a designated, clearly labeled, and sealable hazardous waste container.
-
If the chemical is spilled, absorb the spill with an inert material (e.g., sand, vermiculite) and place the absorbent material into the designated hazardous waste container.[2]
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with incompatible wastes.
-
2. Container Management:
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Note the concentration if it is in a solution.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Keep containers tightly closed when not in use.
3. Empty Container Disposal:
-
Rinsing:
-
Thoroughly empty the original container of all product.
-
The first rinse of the container with a suitable solvent (e.g., ethanol, acetone) must be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]
-
-
Disposal: Once properly rinsed and air-dried, the empty container can typically be disposed of through the regular laboratory glass or plastic recycling stream, depending on institutional policies.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
A Senior Application Scientist's Guide to Handling 2-Amino-4,6-difluorophenol: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling information for 2-Amino-4,6-difluorophenol, tailored for research and development professionals. As your partner in laboratory safety, we go beyond the product to ensure you are equipped with the knowledge for safe and effective experimentation. The following protocols are designed from a risk-mitigation perspective, explaining not just what to do, but why each step is critical for your protection.
Hazard Assessment: Understanding the Risks
This compound is a substituted aromatic amine and phenol. This chemical class requires careful handling due to its potential for skin absorption, irritation, and systemic toxicity.[1] The specific hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are summarized below.[2][3] Adherence to the prescribed safety protocols is mandatory to mitigate these risks.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) |
| Acute Toxicity & Irritation |
| Warning | H302+H312: Harmful if swallowed or in contact with skin.[2] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |
The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[1][4] The anesthetic effect of phenols can be deceptive; a lack of immediate pain does not signify a lack of exposure or damage.[1][4]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is selected, proper engineering controls must be in place. These are designed to isolate you from the chemical hazard.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[4][5][6] This is critical to control the inhalation of fine dust particles and any potential vapors.[2]
-
Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[2][7][8] Verify their functionality before beginning your work.
Personal Protective Equipment (PPE): A Detailed Protocol
PPE is the final barrier between you and the chemical. The following specifications are based on the known hazards of this compound and related phenolic compounds.
| Protection Type | Minimum Specification | Rationale and Expert Guidance |
| Eye & Face Protection | Chemical safety goggles with side shields.[2][8] A face shield should be worn over goggles when there is a risk of splashing (e.g., preparing solutions, transferring liquids).[2][5] | Protects against dust particles and splashes. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[4] |
| Hand Protection | Double-gloving is recommended. Use two pairs of standard nitrile exam gloves (min. 4-mil thickness) or a single pair of thicker (min. 8-mil) nitrile gloves for incidental contact.[5][7] | Nitrile provides protection against incidental splashes, but phenols can degrade it.[1] Double-gloving increases protection and allows for safe removal of the outer glove if contamination occurs. For prolonged contact or handling concentrated solutions, more robust gloves like neoprene or butyl rubber are recommended.[1][5] Always inspect gloves for tears before use and change them immediately upon contamination. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[4][5] Closed-toe shoes and long pants are mandatory.[1][5] | Provides a barrier against accidental spills on the skin. A lab coat made of a chemically resistant material is preferable. |
| Respiratory Protection | Generally not required when working within a certified fume hood.[2] | If work outside a fume hood is unavoidable (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used in accordance with your institution's respiratory protection program.[2][9] |
Procedural Guide: Safe Handling and PPE Workflow
Adhering to a strict sequence for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination of your skin, clothing, and work area.
PPE Donning and Doffing Sequence
The following workflow illustrates the correct order to minimize exposure. The fundamental principle is to handle "clean" items first when donning and "dirty" items first when doffing.
Caption: Workflow for correct PPE donning and doffing.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, plastic-backed paper.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound into the container using a clean spatula. Minimize the creation of dust.[2]
-
Solution Preparation: Slowly add the solvent to the solid in the container. Keep the sash of the fume hood at the lowest practical height.
-
Post-Handling: Once the procedure is complete, decontaminate any reusable equipment. Wipe down the work area within the fume hood.
-
Doff PPE: Remove PPE following the doffing sequence, disposing of contaminated items as outlined in the disposal plan below.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][10]
Disposal Plan: Managing Contaminated Waste
Improper disposal is a common source of secondary exposure. All materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Waste stream for materials contaminated with this compound.
Disposal Protocol:
-
Solid Waste: All contaminated gloves, paper towels, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused or waste solutions must be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[6]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor.[2][10] Do not pour down the drain.
Emergency Procedures: Immediate Response
In case of accidental exposure, rapid and correct first aid is critical.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[4][10] For phenol exposures, subsequent wiping with a cloth soaked in polyethylene glycol 300 or 400 (PEG-300/400) is highly recommended if available.[1][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if it is safe to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the chemical) and seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[2][10] Seek immediate medical attention.
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with confidence and safety, ensuring the integrity of your research and, most importantly, your personal well-being.
References
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. monash.edu [monash.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. chemshuttle.com [chemshuttle.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
